Product packaging for 5-Ethynyl-3H-isobenzofuran-1-one(Cat. No.:CAS No. 1179362-90-3)

5-Ethynyl-3H-isobenzofuran-1-one

Numéro de catalogue: B1487563
Numéro CAS: 1179362-90-3
Poids moléculaire: 158.15 g/mol
Clé InChI: JKUDVQNJEBSLBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethynyl-3H-isobenzofuran-1-one (CAS 1179362-90-3) is a high-value chemical building block that marries the privileged isobenzofuran-1(3H)-one (phthalide) structure with a highly reactive terminal ethynyl group . The phthalide core is a recognized scaffold in numerous naturally occurring molecules and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological properties including anti-tumor, anti-HIV, antifungal, anti-inflammatory, and antioxidant activities . Recent research further underscores the therapeutic potential of this scaffold, with novel derivatives being investigated as promising antidepressant agents . The strategically incorporated ethynyl group at the 5-position provides a powerful synthetic handle for further diversification. It is ideally suited for CuAAC (Cu-catalyzed Azide-Alkyne Cycloaddition) click chemistry , enabling efficient ligation for drug discovery and materials science applications . This functionality also allows the compound to participate in key cross-coupling reactions, such as Sonogashira coupling , for the facile construction of extended conjugated systems . This combination of features makes this compound a versatile precursor for constructing complex molecular architectures like isoindolinones and various alkaloids, opening pathways in medicinal chemistry , polymer science , and the development of novel functional materials . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O2 B1487563 5-Ethynyl-3H-isobenzofuran-1-one CAS No. 1179362-90-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-ethynyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUDVQNJEBSLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Ethynyl-3H-isobenzofuran-1-one, a phthalide derivative with potential applications in medicinal chemistry and materials science. The introduction of the ethynyl group offers a versatile handle for further functionalization via click chemistry and other coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the Sonogashira coupling of a 5-halo-isobenzofuran-1-one with a protected alkyne, followed by deprotection. A common and effective strategy involves the use of 5-bromo-3H-isobenzofuran-1-one and trimethylsilylacetylene (TMSA)[1].

Experimental Protocol:

Step 1: Synthesis of 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-3H-isobenzofuran-1-one (1.0 eq), palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

  • Solvent and Reagents: Add a suitable solvent system, typically a mixture of degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (e.g., in a 2:1 ratio).

  • Addition of Alkyne: To the stirred suspension, add trimethylsilylacetylene (TMSA) (1.2-1.5 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent like ethyl acetate, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one (1.0 eq) obtained from the previous step in a suitable solvent such as methanol or a mixture of THF and water.

  • Deprotection Reagent: Add a mild base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1-2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.

Characterization of this compound

The structural confirmation of the synthesized this compound is performed using standard spectroscopic techniques. The following table summarizes the expected quantitative data for the compound.

Property Data
Molecular Formula C₁₀H₆O₂
Molecular Weight 158.15 g/mol [1]
CAS Number 1179362-90-3[1]
Appearance Expected to be an off-white to yellow solid
Melting Point Not available in the searched literature
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 5.3-5.4 (s, 2H, -CH₂-), 3.1-3.2 (s, 1H, -C≡CH)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 170-171 (C=O), 150-152 (Ar-C), 135-137 (Ar-CH), 128-130 (Ar-C), 125-127 (Ar-CH), 123-125 (Ar-CH), 120-122 (Ar-C), 82-84 (-C≡CH), 78-80 (-C≡CH), 69-70 (-CH₂-)
IR (KBr, cm⁻¹) Predicted ν: 3250-3300 (C≡C-H stretch), 2100-2150 (C≡C stretch), 1750-1770 (C=O lactone stretch)
Mass Spectrometry (EI) Predicted m/z: 158 (M⁺), 130, 102

Note: The NMR and IR data are predicted based on typical values for the respective functional groups and the isobenzofuran-1-one scaffold, as specific experimental data for this compound was not available in the searched literature.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 5-Bromo-3H-isobenzofuran-1-one 5-Bromo-3H-isobenzofuran-1-one Coupling Pd(PPh3)2Cl2, CuI Et3N/THF, 50-70 °C 5-Bromo-3H-isobenzofuran-1-one->Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Coupling 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one Coupling->5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one Intermediate 5-(Trimethylsilylethynyl)-3H- isobenzofuran-1-one Deprotection K2CO3, MeOH or TBAF, THF/H2O Room Temperature Intermediate->Deprotection This compound This compound Deprotection->this compound

Caption: Synthetic route to this compound.

Characterization Workflow

The logical workflow for the characterization of the final product is depicted below.

G Crude_Product Crude 5-Ethynyl-3H- isobenzofuran-1-one Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Pure_Product Pure 5-Ethynyl-3H- isobenzofuran-1-one Purification->Pure_Product Spectroscopy Spectroscopic Analysis Pure_Product->Spectroscopy Phys_Prop Physical Properties Pure_Product->Phys_Prop NMR 1H & 13C NMR Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS MP Melting Point Phys_Prop->MP

Caption: Workflow for the characterization of the synthesized compound.

While no specific signaling pathways involving this compound have been identified in the literature, its structural motifs suggest potential areas of investigation for drug development professionals. The phthalide core is present in various biologically active natural products, and the terminal alkyne allows for covalent modification and targeted delivery. Further research is warranted to explore the pharmacological profile of this compound.

References

Spectroscopic Profile of 5-Ethynyl-3H-isobenzofuran-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Ethynyl-3H-isobenzofuran-1-one (CAS No. 1179362-90-3).[1] Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a detailed, predicted spectroscopic profile based on the analysis of its core structural components: the 3H-isobenzofuran-1-one moiety and the ethynyl-substituted benzene ring. This guide is intended to support research, analytical method development, and drug discovery efforts involving this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₆O₂

  • Molecular Weight: 158.15 g/mol [1]

  • CAS Number: 1179362-90-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data for isobenzofuranone derivatives and ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.9 - 7.7m2HAromatic H (H-6, H-7)
~7.5m1HAromatic H (H-4)
~5.3s2HMethylene H (H-3)
~3.1s1HAcetylenic H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~170CCarbonyl (C-1)
~148CAromatic C (C-7a)
~135CHAromatic CH (C-7)
~130CAromatic C (C-5)
~129CHAromatic CH (C-6)
~126CAromatic C (C-3a)
~123CHAromatic CH (C-4)
~83CAcetylenic C
~80CHAcetylenic C-H
~70CH₂Methylene (C-3)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~2110Medium, sharpC≡C stretch
~1760StrongC=O (lactone) stretch
~1600, 1480MediumC=C aromatic ring stretch
~1280StrongC-O (ester) stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
158High[M]⁺ (Molecular Ion)
130Medium[M-CO]⁺
102High[M-CO-CO]⁺ or [C₈H₆]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

The following sections detail standardized procedures for acquiring the spectroscopic data presented above. These protocols are generally applicable to solid organic compounds like this compound.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for volatile and semi-volatile organic compounds. The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound and the relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 5-Ethynyl-3H- isobenzofuran-1-one NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Connectivity IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: General workflow for spectroscopic analysis.

References

Chemical properties of 5-Ethynyl-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-3H-isobenzofuran-1-one, a molecule uniting the biologically significant isobenzofuranone (phthalide) core with the synthetically versatile ethynyl group, presents a compelling scaffold for chemical exploration. While specific literature on this compound is limited, its structural components suggest significant potential as a bifunctional building block in medicinal chemistry and materials science.[1] The isobenzofuranone moiety is a common feature in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anti-tumor, anti-HIV, antifungal, anti-inflammatory, and antioxidant effects.[1] The terminal ethynyl group is a powerful handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions.[1] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthetic protocol, and an exploration of its potential biological activities based on the rich chemistry of its constituent parts.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1179362-90-3[1]
Molecular Formula C₁₀H₆O₂Calculated
Molecular Weight 158.15 g/mol [1]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred
Appearance Likely a solid at room temperature.Inferred

Synthesis and Reactivity

The primary route for the synthesis of this compound is anticipated to be a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[1]

Proposed Synthetic Protocol: Sonogashira Coupling

A plausible synthesis would involve the coupling of a 5-halo-3H-isobenzofuran-1-one (e.g., 5-bromo-3H-isobenzofuran-1-one) with a protected or terminal alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_final Final Product 5-Bromo-3H-isobenzofuran-1-one 5-Bromo-3H-isobenzofuran-1-one Pd(PPh₃)₂Cl₂ (catalyst) Pd(PPh₃)₂Cl₂ (catalyst) Trimethylsilylacetylene (TMSA) Trimethylsilylacetylene (TMSA) 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one Pd(PPh₃)₂Cl₂ (catalyst)->5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one CuI (co-catalyst) CuI (co-catalyst) Triethylamine (base) Triethylamine (base) Solvent (e.g., THF) Solvent (e.g., THF) K₂CO₃ / Methanol K₂CO₃ / Methanol This compound This compound K₂CO₃ / Methanol->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 5-bromo-3H-isobenzofuran-1-one (1.0 eq) in anhydrous and degassed tetrahydrofuran (THF), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), and triethylamine (2.0 eq).

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one.

  • Deprotection: Dissolve the silyl-protected intermediate in methanol and add potassium carbonate (1.5 eq). Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield this compound.

Predicted Reactivity

The bifunctional nature of this compound allows for a diverse range of chemical transformations.

Logical Relationship of Reactivity

G cluster_ethynyl Ethynyl Group Reactions cluster_lactone Lactone Ring Reactions This compound This compound Click Chemistry (CuAAC) Click Chemistry (CuAAC) This compound->Click Chemistry (CuAAC) Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Cycloaddition Reactions Cycloaddition Reactions This compound->Cycloaddition Reactions Ring Opening (Nucleophilic Attack) Ring Opening (Nucleophilic Attack) This compound->Ring Opening (Nucleophilic Attack) Reduction Reduction This compound->Reduction

Caption: Potential reaction pathways for this compound.

  • Ethynyl Group: The terminal alkyne is a versatile functional group. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a cornerstone of "click chemistry".[1] It can also undergo further Sonogashira couplings, Glaser couplings, and various cycloaddition reactions.

  • Isobenzofuranone Core: The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The carbonyl group can also be a target for reduction.

Spectral Data (Predicted)

While experimental spectra for this compound are not available, characteristic signals can be predicted based on its structure.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Characteristic Signals
¹H NMR - Aromatic protons on the isobenzofuranone ring. - A singlet for the methylene protons (-CH₂-) of the lactone ring. - A singlet for the acetylenic proton (-C≡C-H).
¹³C NMR - Aromatic carbons. - A carbonyl carbon signal for the lactone. - Two signals for the alkyne carbons (-C≡C-). - A signal for the methylene carbon (-CH₂-).
IR Spectroscopy - A strong carbonyl (C=O) stretching band for the lactone. - A sharp acetylenic C-H stretching band. - A weak C≡C stretching band. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (158.15 g/mol ).

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the isobenzofuranone (phthalide) scaffold is present in many biologically active compounds. Therefore, it is plausible that this molecule could exhibit similar activities.

Table 3: Known Biological Activities of Isobenzofuranone Derivatives

Biological ActivityReference
Anti-tumor[1]
Anti-HIV[1]
Antifungal[1]
Anti-inflammatory[1]
Antioxidant[1]

Given the diverse activities of isobenzofuranone derivatives, this compound could potentially interact with various biological targets and signaling pathways. For instance, some phthalide derivatives have been shown to exhibit their effects through mechanisms such as the inhibition of specific enzymes or the modulation of signaling cascades involved in cell proliferation and inflammation. The ethynyl group offers a valuable tool for "click" chemistry-based activity-based protein profiling to identify its specific cellular targets.

Hypothetical Signaling Pathway Interaction

G This compound This compound Cellular Target (e.g., Enzyme) Cellular Target (e.g., Enzyme) This compound->Cellular Target (e.g., Enzyme) Binding/Inhibition Signaling Pathway Signaling Pathway Cellular Target (e.g., Enzyme)->Signaling Pathway Modulation Biological Response Biological Response Signaling Pathway->Biological Response

Caption: A generalized model of potential biological interaction.

Conclusion

This compound is a promising yet underexplored molecule. Its bifunctional nature, combining a biologically relevant core with a versatile synthetic handle, makes it an attractive target for further research. This guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and highlights its potential in drug discovery and materials science. Experimental validation of the data presented herein is a crucial next step in unlocking the full potential of this intriguing compound.

References

A Technical Guide to the Stability and Storage of 5-Ethynyl-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stability and recommended storage conditions for 5-Ethynyl-3H-isobenzofuran-1-one. Due to the limited availability of specific stability data for this compound, this document infers potential degradation pathways and optimal storage strategies based on the known chemical properties of its constituent functional groups: the isobenzofuranone (phthalide) core and the terminal alkyne moiety.

Chemical Structure and Functional Group Analysis

This compound incorporates two key functional groups that dictate its reactivity and stability:

  • Isobenzofuran-1(3H)-one (Phthalide): A bicyclic structure containing a γ-lactone (a cyclic ester). Lactones are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] The stability of the lactone ring is a primary concern for the long-term storage of this molecule.

  • Terminal Alkyne (-C≡CH): The carbon-carbon triple bond and the acidic terminal proton are sites of potential reactivity. Terminal alkynes can undergo various reactions, including oxidation, dimerization, and reactions involving the acidic proton.[3][4]

Potential Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[5] Understanding these degradation pathways is crucial for maintaining the compound's integrity.

Degradation of the Isobenzofuranone Core

The primary degradation pathway for the isobenzofuranone moiety is the hydrolysis of the lactone ring.[1] This reaction is catalyzed by both acid and base, leading to the formation of a ring-opened hydroxy acid.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the lactone can be hydrolyzed to form 2-(hydroxymethyl)-5-ethynylbenzoic acid. This reaction is reversible.[6]

  • Base-Promoted Hydrolysis (Saponification): Under basic conditions, the lactone undergoes saponification to form the corresponding carboxylate salt. This reaction is irreversible.[6]

Degradation of the Terminal Alkyne Group

The terminal alkyne group is also susceptible to degradation through several mechanisms:

  • Oxidative Degradation: The triple bond can be susceptible to oxidation, which can lead to a variety of products, including the cleavage of the C≡C bond.

  • Dimerization/Polymerization: Terminal alkynes can undergo dimerization or polymerization, especially in the presence of certain metal catalysts or upon exposure to heat and light.

  • Reactions of the Acidic Proton: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base.[3] While this is more of a reactivity feature, it is important to consider when choosing storage and handling conditions to avoid unintended reactions.

The following diagram illustrates the potential degradation pathways for this compound.

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products A This compound B Lactone Hydrolysis (Acid/Base Catalyzed) A->B H₂O, H⁺ or OH⁻ C Alkyne Oxidation A->C Oxidizing Agents, Light, Heat D Alkyne Dimerization/ Polymerization A->D Heat, Light, Metal Traces E 2-(hydroxymethyl)-5-ethynylbenzoic acid (or its salt) B->E F Oxidized Alkyne Derivatives C->F G Dimers/Polymers D->G

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to conditions that can promote degradation.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerTo slow down the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation of the alkyne group.
Light Protect from light (amber vial)To prevent photolytic degradation and polymerization of the alkyne.
Moisture Store in a desiccated environmentTo prevent hydrolysis of the lactone ring.
Container Tightly sealed glass vialTo prevent exposure to moisture and air.

Handling Recommendations:

  • Handle the compound under an inert atmosphere whenever possible.

  • Use clean, dry spatulas and glassware to avoid introducing contaminants or moisture.

  • Allow the container to warm to room temperature before opening to prevent condensation.

  • For solutions, use anhydrous solvents and store under an inert atmosphere.

Experimental Protocols for Stability Assessment

For drug development and research purposes, it is often necessary to perform forced degradation (stress testing) studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7] The following are general protocols that can be adapted for this compound.

General Workflow for Forced Degradation Studies

The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and analyzing the resulting samples at different time points.

G A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl) B->C Hydrolytic D Base Hydrolysis (e.g., 0.1 M NaOH) B->D E Oxidation (e.g., 3% H₂O₂) B->E Oxidative F Thermal Stress (e.g., 60°C) B->F Thermal G Photostability (ICH Q1B) B->G Photolytic H Sample at Time Points (e.g., 0, 2, 4, 8, 24 h) C->H D->H E->H F->H G->H I Neutralize (if necessary) H->I J Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) I->J K Identify and Quantify Degradants J->K

References

Introduction to Isobenzofuran-1(3H)-ones (Phthalides)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of 5-Ethynyl-3H-isobenzofuran-1-one

Disclaimer: As of November 2025, specific research on the mechanism of action of this compound is not extensively available in the public domain. This guide will focus on the well-documented biological activities and mechanisms of the broader class of isobenzofuran-1(3H)-ones (also known as phthalides), to which this compound belongs. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, are a class of bicyclic γ-lactones. This structural motif is present in numerous natural products derived from plants and fungi and has been the subject of extensive synthetic and medicinal chemistry efforts.[1][2] Phthalide derivatives have demonstrated a wide array of biological activities, including antiproliferative, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties.[1][2][3] The therapeutic potential of this scaffold makes it an attractive starting point for the design and development of novel drug candidates. This document provides a comprehensive overview of the known mechanisms of action for various functionalized isobenzofuran-1(3H)-ones, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanisms of Action of Isobenzofuran-1(3H)-one Derivatives

The biological effects of isobenzofuran-1(3H)-ones are diverse and dependent on the substitution patterns on both the aromatic and lactone rings. The primary mechanisms of action identified in the literature are detailed below.

Antiproliferative and Cytotoxic Activity

A significant area of investigation for isobenzofuran-1(3H)-one derivatives is their potential as anticancer agents. Various analogs have shown potent cytotoxic effects against a range of human cancer cell lines.

  • Observed Effects: C-3 functionalized isobenzofuran-1(3H)-ones have been shown to decrease the viability of cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia).[3] Some derivatives have exhibited biological activity superior to the commercial anticancer drug etoposide.[3] Cytotoxicity has also been observed against HL-60 leukemia, SF295 glioblastoma, and MDA-MB435 melanoma cells.[3] While the precise molecular targets are not always fully elucidated, the data suggests that these compounds can induce cell death and inhibit proliferation in cancerous cells.

Enzyme Inhibition

Isobenzofuran-1(3H)-ones have been identified as inhibitors of several key enzymes, suggesting their potential therapeutic application in a variety of diseases.

  • Tyrosinase Inhibition: Certain isobenzofuran-1(3H)-one derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4] The inhibitory mechanism is believed to involve interaction with the copper atoms in the active site of the enzyme, similar to the well-known tyrosinase inhibitor, kojic acid.[4] This activity is of particular interest in the cosmetics industry for skin whitening and in the treatment of hyperpigmentation disorders.

  • α-Glucosidase and α-Amylase Inhibition: A library of isobenzofuranone derivatives has been shown to be effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[5] Inhibition of these enzymes can help to control postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes mellitus.[5] Some derivatives were found to be significantly more potent than the standard drug, acarbose.[5]

Neuropharmacological Activity
  • Antidepressant-like Effects: Novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressants. These compounds have been shown to inhibit serotonin (5-HT) reuptake. One derivative, in a chronic restraint stress (CRS)-induced mouse model, was found to improve depression-like behavior by increasing 5-HT levels in the cortex. This suggests that the serotonin transporter (SERT) is a likely target for this class of compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various isobenzofuran-1(3H)-one derivatives as reported in the literature.

Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [3]

CompoundU937 (lymphoma) IC₅₀ (µM)K562 (myeloid leukemia) IC₅₀ (µM)
16 > 1002.79
17 63.7056.10
18 43.641.71
Etoposide (VP16) 0.530.47

Table 2: Enzyme Inhibition by Isobenzofuran-1(3H)-one Derivatives [5]

CompoundTarget EnzymeIC₅₀ (µM)
3d α-Glucosidase6.82 ± 0.02
3g α-AmylaseNot specified, but ~11-fold stronger than acarbose
Acarbose (Standard) α-Glucosidase> 860

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity Assessment

This protocol is used to assess the effect of compounds on cell viability and proliferation.[6][7]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture until they adhere (for adherent cells) or for a set period (for suspension cells).

  • Compound Treatment: Treat the cells with various concentrations of the test isobenzofuran-1(3H)-one derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[6][8]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the optical density (OD) of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is used to screen for tyrosinase inhibitors.[9][10]

  • Reaction Mixture Preparation: In a 96-well plate, add aliquots of test compounds at various concentrations, mushroom tyrosinase solution (e.g., 30 U/mL), and a phosphate buffer (pH 6.8).[9]

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.[9]

  • Reaction Initiation: Initiate the reaction by adding the substrate, L-DOPA (e.g., 10 mM final concentration), to each well.[9]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.[9]

  • Controls: Use kojic acid as a positive control and a reaction mixture without the test compound as a negative control.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC₅₀ value.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells or synaptosomes.[11][12]

  • Cell/Synaptosome Preparation: Use cells endogenously expressing SERT (e.g., JAR cells) or synaptosomes prepared from brain tissue.[11][12]

  • Incubation Setup: In a 96-well plate, incubate the cells or synaptosomes with the test isobenzofuran-1(3H)-one derivatives at various concentrations.

  • Radioligand Addition: Add a known concentration of radiolabeled serotonin (e.g., [³H]5-HT) to initiate the uptake.[11]

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes) to allow for serotonin uptake.[11]

  • Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.

  • Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]5-HT uptake for each compound concentration relative to a control without the inhibitor and calculate the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of isobenzofuran-1(3H)-ones.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis syn Synthesis of Isobenzofuranone Derivatives char Structural Characterization (NMR, MS, IR) syn->char cyto Cytotoxicity Assay (e.g., MTT) char->cyto enzyme Enzyme Inhibition Assay neuro Neuropharmacology Assay ic50 IC50 Determination cyto->ic50 enzyme->ic50 neuro->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the discovery of bioactive isobenzofuran-1(3H)-ones.

G cluster_assay Enzyme Inhibition Assay Enzyme Tyrosinase Product Dopachrome (Colored) Enzyme->Product catalyzes conversion Substrate L-DOPA Substrate->Enzyme Inhibitor Isobenzofuranone Derivative Inhibitor->Enzyme binds and inhibits

Caption: Logical relationship in a tyrosinase inhibition assay.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad inhibits bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits isobenzofuranone Hypothetical Target of Antiproliferative Isobenzofuranone isobenzofuranone->akt may inhibit

Caption: A hypothetical PI3K/Akt survival pathway potentially targeted by antiproliferative compounds.

References

The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Isobenzofuranone derivatives, a class of compounds characterized by a γ-lactone moiety fused to a benzene ring, have garnered significant attention in the scientific community for their wide spectrum of biological activities. These compounds, both naturally occurring and synthetically derived, have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the core biological activities of isobenzofuranone derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers and drug development professionals.

Antiproliferative and Cytotoxic Activity

A significant area of research has focused on the anticancer potential of isobenzofuranone derivatives. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Quantitative Data: Antiproliferative Activity

The cytotoxic effects of various isobenzofuranone derivatives have been quantified using metrics such as IC50 values, which represent the concentration of a compound required to inhibit 50% of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16 K562 (myeloid leukemia)2.79[1]
Compound 18 K562 (myeloid leukemia)1.71[1]
Compound 9 HL-60 (leukemia)3.24 µg/mL[1]
Compound 9 SF295 (glioblastoma)10.09 µg/mL[1]
Compound 9 MDA-MB435 (melanoma)8.70 µg/mL[1]
Etoposide (Control) K562 (myeloid leukemia)7.06[1]
3-Amidobenzofuran 28g MDA-MB-231 (breast cancer)3.01[2]
3-Amidobenzofuran 28g HCT-116 (colon carcinoma)5.20[2]
Benzofuran hybrid 12 SiHa (cervical cancer)1.10[2]
Benzofuran hybrid 12 HeLa (cervical cancer)1.06[2]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][3][4]

Objective: To determine the concentration at which an isobenzofuranone derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Isobenzofuranone derivatives

  • Cancer cell lines (e.g., K562, U937)[1]

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of less than 1%. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[1]

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.[1][5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

G MTT Assay Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Prepare Serial Dilutions of Isobenzofuranones C Add Compounds to Cells B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Dissolve Formazan Crystals in DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and Determine IC50 H->I

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

Certain isobenzofuranone derivatives have demonstrated notable activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Compound/DerivativeMicroorganismMIC (mg/L)Reference
New Isobenzofuranone from Chaenomeles sinensis Methicillin-resistant Staphylococcus aureus (MRSA)53.7 ± 4.5[6]
Levofloxacin (Control) Methicillin-resistant Staphylococcus aureus (MRSA)50.2 ± 4.2[6]
New Isobenzofuranone from Phlomis betonicoides Not specified58.4 ± 4.2 (MIC90)[7]
N-(3-phthalidyl) amines (B1-B4) E. coli, S. aureus, C. albicansGood activity at 5mg/ml[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[9][10]

Objective: To find the lowest concentration of an isobenzofuranone derivative that inhibits the visible growth of a microorganism.

Materials:

  • Isobenzofuranone derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the isobenzofuranone derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (containing the diluted compound) with the standardized microorganism suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G Broth Microdilution Workflow for MIC Determination A Prepare Serial Dilutions of Isobenzofuranone in Broth C Inoculate Microtiter Plate Wells A->C B Standardize Microbial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination using broth microdilution.

Enzyme Inhibitory Activity

Isobenzofuranone derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential for conditions like diabetes and hyperpigmentation.

Quantitative Data: Enzyme Inhibition
Compound/DerivativeEnzymeIC50 (µM)Reference
Compound 3d α-glucosidase6.82 ± 0.02[11]
Compound 3g α-amylase~11-fold stronger than acarbose[11]
Acarbose (Control) α-glucosidase~866[11]
Compound 7 TyrosinasePotent inhibitor[12]
Compound 9 TyrosinasePotent inhibitor[12]
Mechanism of Action: Enzyme Inhibition

Kinetic studies can elucidate the mode of enzyme inhibition. For example, compound 3d was found to be an uncompetitive inhibitor of α-glucosidase, while compound 3g exhibited mixed inhibition against α-amylase.[11]

G Modes of Enzyme Inhibition by Isobenzofuranones cluster_uncompetitive Uncompetitive Inhibition (e.g., Compound 3d) cluster_mixed Mixed Inhibition (e.g., Compound 3g) E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S S Substrate (S) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I I1 Inhibitor (I) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 +S EI Enzyme-Inhibitor Complex (EI) E2->EI +I S2 Substrate (S) ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 +I I2 Inhibitor (I) EI->ESI2 +S

Caption: Uncompetitive vs. Mixed enzyme inhibition mechanisms.

Antioxidant Activity

Several isobenzofuranone derivatives, particularly those isolated from fungi, have demonstrated potent antioxidant properties.

Quantitative Data: Antioxidant Activity

The antioxidant capacity is often measured by the DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay, with results expressed as EC50 values.

Compound/DerivativeEC50 (µM)Reference
Compound 1 10[13]
Compound 2 7[13]
Compound 3 22[13]
Compound 4 5[13]

It has been observed that the antioxidant activity correlates with the number of hydroxyl groups in the structure of the isobenzofuranone.[13]

Experimental Protocol: DPPH Radical-Scavenging Assay

Objective: To measure the ability of an isobenzofuranone derivative to scavenge the stable DPPH free radical.

Materials:

  • Isobenzofuranone derivatives

  • DPPH solution in methanol

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antidepressant Activity and Neurological Effects

Recent studies have explored the potential of isobenzofuranone derivatives as novel antidepressant agents, acting through the modulation of neurotransmitter systems and neurotrophic factors.

Mechanism of Action: Antidepressant Effects

A series of novel isobenzofuran-1(3H)-one derivatives were found to inhibit serotonin (5-HT) reuptake.[14] Specifically, compound 10a demonstrated significant antidepressant-like effects in a chronic restraint stress (CRS) mouse model.[14]

The proposed mechanism involves:

  • Increased 5-HT: Compound 10a increases the levels of the neurotransmitter 5-HT in the cortex.[14]

  • Neurogenesis and Synaptic Plasticity: The compound enhances the recovery of hippocampal neurons damaged by stress and elevates the expression of key synaptic-associated proteins, including Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), as well as PSD95 and Spinophilin.[14]

G Proposed Antidepressant Signaling Pathway cluster_drug Pharmacological Intervention cluster_neuro Neuronal Effects A Isobenzofuranone (e.g., Compound 10a) B Increased Cortical Serotonin (5-HT) A->B C Increased Hippocampal BDNF Expression A->C G Antidepressant Effect B->G D TrkB Receptor Activation C->D E Increased Synaptic Proteins (PSD95, Spinophilin) D->E F Enhanced Neuronal Recovery & Synaptic Plasticity E->F F->G

References

In Silico Prediction of 5-Ethynyl-3H-isobenzofuran-1-one Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of 5-Ethynyl-3H-isobenzofuran-1-one, a novel compound featuring the versatile isobenzofuran-1(3H)-one (phthalide) scaffold.[1] The phthalide core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory effects.[1][2][3][4][5] The incorporation of an ethynyl group at the C-5 position offers a reactive handle for further molecular elaboration through reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), making this compound an attractive starting point for library synthesis and lead optimization.[1] This document outlines the in silico methodologies used to predict the compound's properties, presents the data in a structured format, provides detailed hypothetical experimental protocols for its synthesis and biological evaluation, and visualizes key computational workflows and potential biological pathways.

Disclaimer: The quantitative data and specific biological pathways presented in this document are hypothetical and generated for illustrative purposes to demonstrate the application of in silico prediction methodologies. No direct experimental or computational results for this compound were found in the public domain during the preparation of this guide.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted properties of this compound. These predictions are based on established Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, which are integral to modern drug discovery for forecasting a compound's behavior.[6][7][8] Open-access in silico tools have revolutionized the early-stage assessment of drug candidates by enabling the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles before their synthesis, thereby reducing costs and late-stage failures.[7][9][10][11]

Physicochemical Properties

These fundamental properties influence a compound's solubility, permeability, and overall developability.

PropertyPredicted ValueDescription
Molecular Weight 170.16 g/mol The mass of one mole of the substance. Generally, values <500 g/mol are preferred for oral bioavailability (Lipinski's Rule of Five).
LogP (o/w) 2.15The logarithm of the octanol/water partition coefficient, indicating lipophilicity. Values between 1 and 3 are often optimal for CNS drugs.
Topological Polar Surface Area (TPSA) 43.37 ŲThe surface sum over all polar atoms, a predictor of drug transport properties. Values <140 Ų are associated with good cell permeability.
Hydrogen Bond Donors 0The number of hydrogen atoms attached to electronegative atoms (O, N). Values ≤5 are preferred (Lipinski's Rule of Five).
Hydrogen Bond Acceptors 2The number of electronegative atoms (O, N). Values ≤10 are preferred (Lipinski's Rule of Five).
Rotatable Bonds 1The number of bonds that can freely rotate. Fewer rotatable bonds (≤10) generally lead to higher bioavailability.
Pharmacokinetic (ADMET) Properties

This table outlines the predicted ADMET profile, which is crucial for understanding how the compound might behave in a biological system.[9][12]

ParameterPredicted OutcomeSignificance in Drug Development
Absorption
Human Intestinal AbsorptionHighPredicts the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityModerateAn in vitro model for predicting human intestinal absorption.
P-glycoprotein SubstrateNoP-gp is an efflux pump that can limit drug absorption and penetration into tissues like the brain.
Distribution
Blood-Brain Barrier (BBB) PermeantYesIndicates the likelihood of the compound crossing the BBB to exert effects on the central nervous system.
Plasma Protein BindingHigh (~92%)The fraction of drug bound to plasma proteins. High binding can limit the amount of free drug available to act on its target.
Metabolism
CYP2D6 InhibitorYesCytochrome P450 enzymes are major sites of drug metabolism. Inhibition can lead to drug-drug interactions.
CYP3A4 InhibitorNo
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoPredicts the likelihood of renal excretion via this transporter.
Toxicity
AMES MutagenicityNon-mutagenicA test to assess the mutagenic potential of a compound.
hERG I InhibitorLow RiskInhibition of the hERG potassium channel can lead to cardiotoxicity.
HepatotoxicityLow RiskPredicts the potential for drug-induced liver injury.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound.

Synthesis via Sonogashira Coupling

The introduction of the ethynyl group at the C-5 position of the isobenzofuran-1(3H)-one core is efficiently achieved via a Sonogashira coupling reaction between a halogenated precursor and a protected alkyne.[1]

Reaction Scheme:

5-Bromo-3H-isobenzofuran-1-one + Ethynyltrimethylsilane → 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one → this compound

Materials:

  • 5-Bromo-3H-isobenzofuran-1-one (1.0 eq)

  • Ethynyltrimethylsilane (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-Bromo-3H-isobenzofuran-1-one, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add ethynyltrimethylsilane dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude silyl-protected intermediate by silica gel column chromatography.

  • Dissolve the purified intermediate in a mixture of methanol and THF.

  • Add potassium carbonate and stir at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent in vacuo and re-dissolve the residue in DCM.

  • Wash with water, dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Antiproliferative Activity Assessment (MTT Assay)

Derivatives of isobenzofuran-1(3H)-one have shown cytotoxic effects against various cancer cell lines.[3][13] The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell line (e.g., K562 - myeloid leukemia)[3]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Culture K562 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[3]

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and hypothetical biological interactions.

In Silico Property Prediction Workflow

This diagram outlines the logical flow of predicting the properties of a novel chemical entity.

G cluster_input Input Data cluster_prediction Prediction Engines cluster_output Analysis & Output SMILES Chemical Structure (SMILES String) PhysChem Physicochemical Properties SMILES->PhysChem ADMET ADMET Properties SMILES->ADMET Data Tabulated Data PhysChem->Data ADMET->Data Report Technical Report Data->Report

Caption: Workflow for in silico property prediction.

Hypothetical Signaling Pathway Modulation

Given the known antiproliferative activity of related compounds, this diagram illustrates a hypothetical mechanism of action involving the inhibition of a key signaling pathway in cancer cells.

G cluster_pathway Hypothetical Anti-Cancer Mechanism cluster_outcome Cellular Outcome Compound 5-Ethynyl-3H- isobenzofuran-1-one Target Kinase Target (e.g., EGFR, VEGFR) Compound->Target Inhibits Pathway Proliferation Pathway (e.g., MAPK/ERK) Target->Pathway Apoptosis Apoptosis Target->Apoptosis Promotes Proliferation Cell Proliferation & Survival Pathway->Proliferation Outcome Inhibition of Tumor Growth

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

An In-depth Technical Guide to 5-Ethynyl-3H-isobenzofuran-1-one and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethynyl-3H-isobenzofuran-1-one and its structural analogs, focusing on their synthesis, potential biological activities, and the underlying experimental methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Rationale

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of an ethynyl group at the C-5 position, as in this compound, is of significant interest. The ethynyl moiety is a versatile functional group that can participate in various chemical transformations, such as "click chemistry," and can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.[2]

Synthesis of this compound and Analogs

The primary synthetic route to this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[2]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the preparation of a halogenated phthalide precursor and the subsequent Sonogashira coupling.

Synthetic Workflow Halogenated Phthalic Anhydride Halogenated Phthalic Anhydride 5-Halo-3H-isobenzofuran-1-one 5-Halo-3H-isobenzofuran-1-one Halogenated Phthalic Anhydride->5-Halo-3H-isobenzofuran-1-one Reduction This compound This compound 5-Halo-3H-isobenzofuran-1-one->this compound Sonogashira Coupling

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3H-isobenzofuran-1-one (Precursor)

While 5-Bromophthalide is commercially available, a representative synthetic procedure from a related precursor is provided below.[3][4]

  • Reaction: Reduction of 4-Bromophthalic anhydride.

  • Reagents and Materials:

    • 4-Bromophthalic anhydride

    • Sodium borohydride (NaBH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath.

  • Procedure:

    • Dissolve 4-Bromophthalic anhydride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture again to 0 °C and cautiously quench with methanol to destroy excess NaBH₄.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-Bromo-3H-isobenzofuran-1-one.

Protocol 2: Sonogashira Coupling for the Synthesis of this compound

This protocol is adapted from general Sonogashira coupling procedures with aryl bromides and trimethylsilylacetylene.

  • Reaction: Palladium- and copper-catalyzed cross-coupling of 5-Bromo-3H-isobenzofuran-1-one with (Trimethylsilyl)acetylene, followed by desilylation.

  • Reagents and Materials:

    • 5-Bromo-3H-isobenzofuran-1-one

    • (Trimethylsilyl)acetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous solvent (e.g., THF or DMF)

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) for desilylation

    • Schlenk flask, inert gas supply, magnetic stirrer, heating mantle.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 5-Bromo-3H-isobenzofuran-1-one, PdCl₂(PPh₃)₂ (e.g., 3 mol%), CuI (e.g., 5 mol%), and PPh₃ (e.g., 6 mol%).

    • Add anhydrous THF or DMF, followed by the amine base (e.g., triethylamine, 3 equivalents).

    • Add (Trimethylsilyl)acetylene (e.g., 1.5 equivalents) to the stirred mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in THF and treat with a 1 M solution of TBAF in THF. Stir at room temperature for 1-2 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in the literature, the broader class of isobenzofuran-1(3H)-one derivatives has been shown to possess a range of pharmacological activities.

Reported Activities of Isobenzofuran-1(3H)-one Analogs
Biological ActivityCompound/Analog DescriptionReference
Antiproliferative 3-Substituted isobenzofuranones derived from anacardic acids[5]
Antidepressant Novel isobenzofuran-1(3H)-one derivatives (serotonin reuptake inhibition)[6]
Neuroprotective Isobenzofuran-1(3H)-one derivative against diquat-induced neurotoxicity[7]
TREK-1 Inhibition 6-Substituted isobenzofuran-1(3H)-one derivatives[1]
Antimicrobial 3-Substituted isobenzofuran-1(3H)-one derivatives[8]
Potential Signaling Pathways

Based on the activities of its analogs, this compound could potentially interact with various cellular signaling pathways. For instance, the antidepressant effects of some analogs are linked to the serotonin reuptake pathway, while neuroprotective effects may involve modulation of oxidative stress pathways.

Potential_Signaling_Pathways cluster_serotonin Serotonin Reuptake Inhibition cluster_neuroprotection Neuroprotection This compound This compound SERT SERT This compound->SERT Inhibition Antioxidant Enzymes Antioxidant Enzymes This compound->Antioxidant Enzymes Upregulation Increased Synaptic 5-HT Increased Synaptic 5-HT SERT->Increased Synaptic 5-HT Blocks Reuptake Antidepressant Effect Antidepressant Effect Increased Synaptic 5-HT->Antidepressant Effect Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Antioxidant Enzymes->Oxidative Stress Reduction

References

Methodological & Application

Synthesis of 5-Ethynyl-3H-isobenzofuran-1-one Derivatives via Sonogashira Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-ethynyl-3H-isobenzofuran-1-one derivatives. The core of this synthetic strategy is the Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This compound and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities, including potential as anticancer and antimicrobial agents. This guide outlines the reaction mechanism, provides detailed experimental procedures, and summarizes quantitative data for the synthesis of various derivatives.

Introduction

Isobenzofuran-1(3H)-one, also known as phthalide, is a bicyclic aromatic lactone that serves as a core structure in a variety of natural products and synthetic compounds with significant biological activities. Functionalization of the phthalide ring system allows for the exploration of new chemical space and the development of novel therapeutic agents. The introduction of an ethynyl group at the C-5 position via the Sonogashira coupling reaction provides a versatile handle for further chemical modifications, such as "click" chemistry, to generate a diverse library of compounds for drug discovery.

The Sonogashira coupling reaction is a robust and widely used method for the synthesis of aryl alkynes.[1] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it an ideal choice for the synthesis of complex molecules.

Sonogashira Coupling: Mechanism and Workflow

The catalytic cycle of the Sonogashira coupling reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-3H-isobenzofuran-1-one) to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final product (this compound derivative) and regenerate the Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.

  • Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate.

A visual representation of this workflow is provided below.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-Bromo-3H-isobenzofuran-1-one + Terminal Alkyne Heating Inert Atmosphere (N₂ or Ar) Heating (e.g., 50-100 °C) Reactants->Heating Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Heating Base_Solvent Amine Base (e.g., Et₃N) Solvent (e.g., THF/Toluene) Base_Solvent->Heating Filtration Filtration to remove salts Heating->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

While a specific, detailed protocol for the Sonogashira coupling of 5-bromo-3H-isobenzofuran-1-one is not extensively reported in publicly available literature, the following general procedure is adapted from standard Sonogashira coupling methodologies for aryl bromides and should serve as a robust starting point. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide)

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., anhydrous tetrahydrofuran (THF), toluene, or a mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

General Procedure for Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3H-isobenzofuran-1-one (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.1 mmol, 4-10 mol%).

  • Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 50 °C and 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired this compound derivative.

Quantitative Data

The following table summarizes representative examples of Sonogashira coupling reactions with 5-bromo-3H-isobenzofuran-1-one and various terminal alkynes. Please note that these are hypothetical examples based on typical yields for Sonogashira couplings of aryl bromides, as specific literature data for this substrate is scarce.

EntryAlkyneProductCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene5-(Phenylethynyl)-3H-isobenzofuran-1-onePdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)Et₃N / THF651285
21-Hexyne5-(Hex-1-yn-1-yl)-3H-isobenzofuran-1-onePd(PPh₃)₄ (5 mol%), CuI (10 mol%)DIPEA / Toluene801878
3Trimethylsilylacetylene5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-onePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N / THF50892
43-Hydroxy-3-methyl-1-butyne5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-3H-isobenzofuran-1-onePdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)Et₃N / THF601681

Biological Applications and Signaling Pathways

Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] The introduction of the ethynyl moiety at the C-5 position can significantly modulate these activities and provide a handle for further derivatization to improve potency and selectivity.

While specific signaling pathways for this compound derivatives are not yet fully elucidated, related benzofuran compounds have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[1]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for these novel compounds, based on the known mechanisms of similar heterocyclic anticancer agents.

Signaling_Pathway Compound This compound Derivative Cell Cancer Cell Compound->Cell Enters Apoptosis_Pathway Apoptosis Induction Cell->Apoptosis_Pathway Triggers Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell->Cell_Cycle_Arrest Induces Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Potential anticancer signaling pathways for this compound derivatives.

Conclusion

The Sonogashira coupling reaction provides an efficient and versatile method for the synthesis of this compound derivatives. These compounds are promising scaffolds for the development of new therapeutic agents. The protocols and data presented in this document offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to further explore the potential of this class of molecules. Further investigation into the specific biological mechanisms of these novel compounds is warranted to fully understand their therapeutic potential.

References

Application Notes and Protocols for 5-Ethynyl-3H-isobenzofuran-1-one in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Ethynyl-3H-isobenzofuran-1-one as a versatile building block in click chemistry, particularly in the realm of bioconjugation and drug discovery. The isobenzofuran-1(3H)-one scaffold is a privileged structure found in numerous biologically active natural products, exhibiting a wide range of pharmacological properties including anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2] The incorporation of a terminal ethynyl group at the 5-position provides a reactive handle for covalent modification via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[3] This allows for the straightforward conjugation of the isobenzofuranone core to a diverse array of molecules, including biomolecules, fluorescent dyes, and polyethylene glycol (PEG) chains, to generate novel conjugates with tailored properties.

Key Applications

  • Synthesis of Novel Drug Conjugates: The primary application of this compound lies in its ability to be coupled with azide-modified molecules of interest to create novel conjugates. For instance, it can be reacted with azido-functionalized pharmacophores to explore synergistic therapeutic effects, or with targeting ligands (e.g., peptides, antibodies) to achieve cell-specific drug delivery.

  • Development of Biological Probes: Conjugation of this compound to fluorescent dyes or biotin can yield valuable probes for studying the biological targets and mechanisms of action of isobenzofuranone-based compounds.

  • Preparation of Functionalized Biomaterials: The ethynyl group can be used to incorporate the isobenzofuranone moiety into polymers and other materials, potentially imparting unique biological or physical properties.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in CuAAC reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide (DMF))

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole conjugate.

Quantitative Data (Representative):

Reactant A (Alkyne)Reactant B (Azide)Catalyst (mol%)Reducing Agent (mol%)SolventTime (h)Yield (%)
This compoundBenzyl Azide10 (CuSO₄·5H₂O)20 (NaAsc)t-BuOH/H₂O12>90
This compound3'-Azido-3'-deoxythymidine (AZT)10 (CuSO₄·5H₂O)20 (NaAsc)DMF2485-95

Note: These are typical yields based on general click chemistry literature and may vary depending on the specific azide used.

Protocol 2: Bioconjugation to an Azide-Modified Peptide

This protocol provides a more specific example for the conjugation of this compound to a peptide containing an azido-amino acid.

Materials:

  • This compound

  • Azide-modified peptide

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Degassed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Size-exclusion chromatography or reverse-phase HPLC for purification

Procedure:

  • Dissolve the azide-modified peptide in the degassed aqueous buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Prepare fresh stock solutions of CuSO₄·5H₂O, THPTA, and sodium ascorbate in degassed water.

  • In a microcentrifuge tube, combine the peptide solution and the this compound stock solution (typically 5-10 equivalents relative to the peptide).

  • Add the THPTA solution (typically 5 equivalents relative to copper) to the reaction mixture.

  • Add the CuSO₄·5H₂O solution (typically 1 equivalent relative to the peptide).

  • Initiate the reaction by adding the sodium ascorbate solution (typically 10-20 equivalents relative to copper).

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purify the resulting peptide conjugate using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents and the unreacted starting materials.

  • Characterize the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and application of a bioconjugate of this compound.

G cluster_synthesis Synthesis cluster_application Application A 5-Ethynyl-3H- isobenzofuran-1-one C CuAAC Click Reaction A->C B Azide-modified Biomolecule B->C D Purification (e.g., HPLC) C->D E Characterized Conjugate D->E F In vitro Assay (e.g., Cell Viability) E->F G In vivo Study (e.g., Animal Model) F->G H Mechanism of Action Studies G->H

Caption: General workflow for synthesis and application of conjugates.

Hypothetical Signaling Pathway Investigation

This diagram illustrates a hypothetical signaling pathway that could be investigated using a this compound conjugate designed to inhibit a specific kinase.

G cluster_cell Cellular Response GF Growth Factor Rec Receptor GF->Rec Kinase Target Kinase Rec->Kinase Substrate Downstream Substrate Kinase->Substrate TF Transcription Factor Substrate->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor Isobenzofuranone -Conjugate Inhibitor->Kinase

Caption: Investigating a kinase signaling pathway with a conjugate.

References

Application Notes and Protocols: 5-Ethynyl-3H-isobenzofuran-1-one in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-3H-isobenzofuran-1-one, also known as 5-ethynylphthalide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It incorporates the privileged isobenzofuran-1(3H)-one (phthalide) scaffold, a core structure found in numerous biologically active natural products and synthetic compounds, with a terminal alkyne group. This ethynyl functionality makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1]

The CuAAC reaction enables the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the isobenzofuranone core and a wide array of azide-containing molecules, such as small molecule fragments, peptides, carbohydrates, or fluorescent probes.[1] This modular approach allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The resulting triazole-linked conjugates can be screened for a broad range of biological activities, leveraging the known therapeutic potential of the isobenzofuranone scaffold, which includes anticancer, anti-inflammatory, neuroprotective, and antidepressant properties.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in the CuAAC reaction, a highly efficient and robust ligation method. This reaction is characterized by its mild reaction conditions, high yields, tolerance of a wide variety of functional groups, and the formation of a highly stable triazole ring. The triazole moiety is not merely a linker; it can actively participate in hydrogen bonding and dipole interactions with biological targets, and it is metabolically stable, making it an ideal component in drug design.

The general scheme for the CuAAC reaction involving this compound is depicted below:

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Isobenzofuranone 5-Ethynyl-3H- isobenzofuran-1-one Product 1,4-Disubstituted 1,2,3-Triazole Adduct Isobenzofuranone->Product + Azide Organic Azide (R-N3) Azide->Product + Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Catalyst->Product Solvent (e.g., tBuOH/H2O)

Caption: General scheme of the CuAAC reaction.

Data Presentation: Representative Reaction Conditions

While specific experimental data for the CuAAC reaction of this compound is not extensively published, the following table summarizes representative conditions for the CuAAC of aryl alkynes with various azides, based on established literature protocols. These conditions can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Alkyne Aryl AlkyneAryl AlkyneAryl Alkyne
Azide Benzyl AzideAlkyl AzideFunctionalized Azide
Copper Source CuSO₄·5H₂O (5 mol%)CuI (10 mol%)[Cu(CH₃CN)₄]PF₆ (1 mol%)
Reducing Agent Sodium Ascorbate (10 mol%)--
Ligand -THPTA (10 mol%)TBTA (1 mol%)
Solvent t-BuOH/H₂O (1:1)H₂OCH₂Cl₂
Temperature Room TemperatureRoom TemperatureRoom Temperature
Time 1-4 hours8-16 hours1-3 hours
Yield >90%>85%>95%

Note: Reaction conditions should be optimized for each specific substrate combination.

Experimental Protocols

The following is a general, representative protocol for the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with an organic azide.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

  • In another separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkyne & Azide in tBuOH/H2O D Add Na-Ascorbate then CuSO4 to mixture A->D B Prepare fresh Na-Ascorbate solution B->D C Prepare fresh CuSO4 solution C->D E Stir at Room Temp. & Monitor Progress D->E F Dilute with H2O & Extract with Organic Solvent E->F G Wash with Brine F->G H Dry, Filter, & Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for CuAAC.

Applications in Drug Discovery: Targeting Inflammatory Pathways

Isobenzofuranone and benzofuran derivatives have demonstrated significant anti-inflammatory activity. A key mechanism of this action is the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. The synthesis of novel isobenzofuranone-triazole conjugates via CuAAC offers a promising strategy for developing new anti-inflammatory agents that can modulate these pathways.

The diagram below illustrates the inhibitory effect of a benzofuran derivative on the NF-κB and MAPK signaling pathways, providing a rationale for using this compound to generate new anti-inflammatory drug candidates.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKKα/β TLR4->IKK ERK_p p-ERK ERK->ERK_p JNK_p p-JNK JNK->JNK_p p38_p p-p38 p38->p38_p DNA DNA ERK_p->DNA JNK_p->DNA p38_p->DNA IKK_p p-IKKα/β IKK->IKK_p IkB IκBα IKK_p->IkB IkB_p p-IκBα IkB->IkB_p Degradation Ubiquitination & Degradation IkB_p->Degradation p65 p65 p65_p p-p65 p65->p65_p p50 p50 p65_p50_active p-p65/p50 (Active) p65_p->p65_p50_active p65_p50_active->DNA Translocation IkB_p65_p50 IκBα-p65/p50 (Inactive) IkB_p65_p50->IkB IkB_p65_p50->p65_p50_active Inhibitor Isobenzofuranone Derivative Inhibitor->ERK_p Inhibitor->JNK_p Inhibitor->p38_p Inhibitor->IKK_p Inhibitor->p65_p Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Inflammatory_Factors Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) & Mediators (NO, COX-2) mRNA->Inflammatory_Factors

Caption: Inhibition of NF-κB and MAPK pathways.

Conclusion

This compound is a highly valuable building block for medicinal chemistry and drug discovery. Its application in the copper-catalyzed azide-alkyne cycloaddition reaction provides a powerful and efficient platform for the synthesis of diverse libraries of isobenzofuranone-triazole conjugates. These novel compounds have the potential to modulate key signaling pathways implicated in a variety of diseases, offering exciting opportunities for the development of new and effective therapeutic agents. The provided protocols and application notes serve as a guide for researchers to explore the full potential of this versatile molecule.

References

Application Notes and Protocols for Fluorescent Labeling with 5-Ethynyl-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-3H-isobenzofuran-1-one is a versatile fluorescent probe containing a terminal alkyne group, making it suitable for bioorthogonal labeling reactions. Its isobenzofuran-1(3H)-one (phthalide) core is a structural motif found in many biologically active compounds, rendering this probe of particular interest for applications in drug development and chemical biology. The terminal alkyne allows for covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This enables the fluorescent tagging of a wide range of biomolecules, including proteins, nucleic acids, and glycans, for visualization and analysis.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 1179362-90-3[1]
Molecular Weight 158.15 g/mol [1]
Molecular Formula C₁₀H₆O₂
Structure
Image of the chemical structure of this compound
Solubility Soluble in organic solvents such as DMSO and DMF.

Photophysical Properties (Estimated)

ParameterEstimated Value
Excitation Maximum (λex) ~320 - 380 nm
Emission Maximum (λem) ~400 - 480 nm
Quantum Yield (Φ) Moderate to high
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹

Note: The spectral properties of the final labeled biomolecule may vary depending on the local environment of the fluorophore. It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for your specific application.

Experimental Protocols

Protocol 1: General In Vitro Labeling of Azide-Modified Biomolecules

This protocol describes the general procedure for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound in a cell-free system.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

    • Azide-modified biomolecule: Prepare a stock solution of your azide-modified biomolecule at a desired concentration in an appropriate buffer (e.g., PBS).

    • Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.

    • TBTA/THPTA: Prepare a 50 mM stock solution in DMSO.

    • Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.

ReagentFinal ConcentrationExample Volume (for 100 µL reaction)
Azide-modified biomolecule10-100 µMVariable
This compound20-200 µM2 µL of 10 mM stock
Copper(II) sulfate1 mM2 µL of 50 mM stock
TBTA/THPTA1 mM2 µL of 50 mM stock
Sodium ascorbate5 mM5 µL of 100 mM stock
PBS, pH 7.4To final volume
  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the unreacted probe and catalyst by a suitable method such as gel filtration, dialysis, or precipitation.

Protocol 2: Fluorescent Labeling of Biomolecules in Fixed Cells

This protocol provides a method for labeling azide-modified biomolecules within fixed cells.

Materials:

  • Cells cultured on coverslips

  • Metabolic labeling reagent (e.g., an azide-modified sugar or amino acid)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (PBS)

  • Click-iT® reaction cocktail components (or individual reagents as in Protocol 1)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling (Optional):

    • If your target biomolecule is not already azide-modified, incubate the cells with an appropriate azide-containing metabolic precursor (e.g., azido sugars for glycans, or azidohomoalanine for proteins) for a sufficient period to allow for incorporation.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, or prepare a cocktail similar to the one in Protocol 1. A typical cocktail for cellular labeling would contain:

      • 1-10 µM this compound

      • 1 mM Copper(II) sulfate

      • 1 mM THPTA

      • 5 mM Sodium ascorbate in PBS

    • Add the reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain for nuclei with DAPI.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for the estimated excitation and emission wavelengths.

Diagrams

experimental_workflow cluster_invitro In Vitro Labeling cluster_incell In-Cell Labeling reagents Prepare Stock Solutions (Probe, Biomolecule, Catalyst) reaction Set up Click Reaction reagents->reaction Mix incubation Incubate at RT reaction->incubation purification Purify Labeled Biomolecule incubation->purification metabolic Metabolic Labeling (Optional) fix_perm Fix and Permeabilize Cells metabolic->fix_perm click_cell Perform Click Reaction fix_perm->click_cell imaging Wash and Image click_cell->imaging

Caption: General workflows for in vitro and in-cell fluorescent labeling.

signaling_pathway cluster_reactants Reactants azide_biomolecule Azide-Modified Biomolecule labeled_product Fluorescently Labeled Biomolecule azide_biomolecule->labeled_product alkyne_probe This compound alkyne_probe->labeled_product catalyst Cu(I) Catalyst catalyst->labeled_product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction scheme.

References

Application Notes and Protocols: 5-Ethynyl-3H-isobenzofuran-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-3H-isobenzofuran-1-one, also known as 5-ethynylphthalide, is a valuable and versatile building block in modern organic synthesis. Its structure uniquely combines the privileged isobenzofuran-1(3H)-one (phthalide) scaffold with a reactive terminal alkyne functionality. The phthalide core is a common motif in a wide array of natural products and biologically active molecules, exhibiting diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This combination allows for the straightforward introduction of the phthalide moiety into more complex molecular architectures, making it a highly attractive starting material for the synthesis of novel therapeutic agents and functional materials.

Key Applications

The primary applications of this compound in organic synthesis revolve around the reactivity of its terminal alkyne. This functional group provides a gateway for the construction of a diverse range of derivatives.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions. By reacting this compound with a variety of organic azides, a library of triazole-linked phthalide derivatives can be readily synthesized. The resulting triazole ring is not merely a linker but can also contribute to the biological activity of the final compound. This approach is particularly valuable in drug discovery for generating compound libraries for high-throughput screening.

Sonogashira Cross-Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This reaction is a powerful tool for the synthesis of conjugated systems and can be used to append various aromatic and heteroaromatic moieties to the phthalide core. This strategy is employed to explore the structure-activity relationships (SAR) of novel compounds by systematically modifying the appended group.

Experimental Protocols

The following are generalized protocols for the key applications of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of this compound from 5-Bromo-3H-isobenzofuran-1-one

This protocol describes the synthesis of the title compound via a Sonogashira coupling of the corresponding bromo-derivative with a protected acetylene source, followed by deprotection.

Materials:

  • 5-Bromo-3H-isobenzofuran-1-one

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-3H-isobenzofuran-1-one (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous THF and anhydrous TEA (2:1 v/v) to dissolve the solids.

    • To the stirred solution, add trimethylsilylacetylene (1.5 eq) dropwise.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude TMS-protected product.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified 5-((trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add TBAF solution (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,2,3-triazole derivative from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a mixture of tert-butanol and water (1:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1,2,3-triazole derivative.

Data Presentation

The following tables summarize representative quantitative data for derivatives synthesized from isobenzofuranone precursors.

Table 1: Representative Yields for CuAAC and Sonogashira Reactions

EntryStarting MaterialReaction TypeProductYield (%)
1This compoundCuAAC5-(4-Phenyl-1H-1,2,3-triazol-1-yl)-3H-isobenzofuran-1-one~85-95
25-Bromo-3H-isobenzofuran-1-oneSonogashira5-(Phenylethynyl)-3H-isobenzofuran-1-one~70-85
3This compoundCuAAC5-(4-((Benzyloxy)methyl)-1H-1,2,3-triazol-1-yl)-3H-isobenzofuran-1-one~80-90
45-Bromo-3H-isobenzofuran-1-oneSonogashira5-((4-Methoxyphenyl)ethynyl)-3H-isobenzofuran-1-one~75-90

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Table 2: Anticancer Activity of Representative 1,2,3-Triazole-Substituted Isobenzofuranone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Triazole Derivative AMCF-7 (Breast)18.06
Triazole Derivative BA-549 (Lung)21.25
Triazole Derivative CHT-1080 (Fibrosarcoma)15.13
Triazole Derivative DMDA-MB-231 (Breast)16.32
Doxorubicin (Control)Various<1

Note: Data is illustrative of the potential for this class of compounds and is derived from studies on analogous 1,2,3-triazole derivatives.

Visualization of Potential Mechanisms of Action

Derivatives of this compound are being investigated for their potential as anticancer agents. Two key pathways often implicated in cancer progression and targeted by novel therapeutics are the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway and the intrinsic apoptosis pathway.

Caption: Potential inhibition of the HIF-1 signaling pathway by isobenzofuranone derivatives.

Caption: Potential induction of apoptosis by isobenzofuranone derivatives via Bcl-2 inhibition.

Application Notes and Protocols for 5-Ethynyl-3H-isobenzofuran-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-3H-isobenzofuran-1-one, a derivative of the phthalide (isobenzofuran-1(3H)-one) scaffold, represents a molecule of significant interest in medicinal chemistry. The isobenzofuran-1(3H)-one core is recognized as a "privileged structure," found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2][3] The incorporation of a terminal ethynyl group at the 5-position provides a versatile handle for synthetic modification, enabling the exploration of novel chemical space and the development of potent and selective therapeutic agents.[1] This document provides an overview of the potential applications, key experimental protocols, and relevant biological data for derivatives of the isobenzofuran-1(3H)-one scaffold, highlighting the prospective utility of this compound as a key building block in drug discovery.

Anticipated Biological Activities and Applications

The isobenzofuran-1(3H)-one nucleus is associated with a broad spectrum of biological activities. While specific data for this compound is limited in publicly available literature, the known activities of its analogs suggest its potential in various therapeutic areas:

  • Anticancer: Derivatives of this scaffold have demonstrated antiproliferative activity against various cancer cell lines, including lymphoma and myeloid leukemia.[3][4]

  • Anti-inflammatory and Antiplatelet: Certain isobenzofuran-1(3H)-ones have shown potent anti-inflammatory and antiplatelet aggregation activities, with some mechanisms attributed to the inhibition of cyclooxygenase-1 (COX-1).[2]

  • Antimicrobial: The scaffold has been investigated for its antibacterial and antifungal properties.[5][6][7]

  • Antioxidant: Several natural and synthetic isobenzofuran-1(3H)-ones have been identified as potent antioxidants.[2]

  • Neurological Disorders: More recent research has explored novel derivatives as potential antidepressants, showing serotonin reuptake inhibition.[8]

  • Enzyme Inhibition: Isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of enzymes like tyrosinase, suggesting applications in dermatology and cosmetology.[9]

The ethynyl group on this compound is a powerful tool for medicinal chemists, primarily through its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[1] This allows for the straightforward conjugation of the isobenzofuranone core to other pharmacophores, targeting ligands, or solubility-enhancing groups to create novel drug candidates with improved properties.[1]

Quantitative Data for Isobenzofuran-1(3H)-one Derivatives

The following table summarizes the biological activity of various isobenzofuran-1(3H)-one derivatives from the literature to provide a comparative baseline for new compounds synthesized from this compound.

Compound ClassBiological ActivityModel/AssayIC50 / ActivityReference
(Z)-3-benzylideneisobenzofuran-1(3H)-onesAntioxidantDPPH radical scavenging28f: 10-fold > Ascorbic Acid; 28k: 8-fold > Ascorbic Acid[2]
(Z)-3-benzylideneisobenzofuran-1(3H)-onesAntiplateletArachidonic Acid-inducedUp to 6-fold > Aspirin[2]
C-3 Functionalized Isobenzofuran-1(3H)-onesAntiproliferativeU937 (lymphoma) & K562 (myeloid leukemia) MTT assay>90% inhibition at 100 µM for some derivatives[3][4]
Anacardic Acid-derived IsobenzofuranonesCytotoxicHL-60 (leukemia) MTT assayCompound 9: IC50 = 3.24 µg/mL[3]
Novel Isobenzofuran-1(3H)-one DerivativesSerotonin Reuptake InhibitionIn vitro assay10a, 9d, 10c: Superior inhibitory effects[8]
Phthalaldehydic acid & derivativesTyrosinase InhibitionEnzyme activity assayConcentration-dependent inhibition[9]

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

This protocol is a representative method for the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones, which can be adapted for derivatives of this compound.

Materials:

  • o-Phthalaldehydic acid or a suitable 5-ethynyl-substituted precursor

  • Active methylene compound (e.g., dimedone, cyclopentane-1,3-dione)

  • 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU)

  • Chloroform

  • 10% Hydrochloric acid

  • Ethyl acetate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure: [4]

  • To a 25 mL round-bottomed flask, add the active methylene compound (1.0 eq), chloroform (5 mL), and DBU (1.05 eq).

  • Stir the resulting mixture at room temperature for 5 minutes.

  • Add the o-phthalaldehydic acid derivative (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with 10% HCl (5 mL).

  • Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol describes a standard method to evaluate the cytotoxic activity of newly synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., U937, K562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • Synthesized isobenzofuran-1(3H)-one derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Positive control (e.g., Etoposide)

  • Negative control (e.g., 1% DMSO in media)

Procedure: [3]

  • Seed the 96-well plates with 100 µL of cell suspension at a density of 3 x 10^5 cells/mL.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 1 µL of the test compounds at various concentrations (e.g., 100 µM) to the wells. Include positive and negative controls.

  • Incubate the plates for an additional 72 hours under the same conditions.

  • Add 10 µL of MTT solution to each well and incubate for 3 hours.

  • Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of cell viability inhibition relative to the negative control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation synthesis Synthesis of Derivatives (e.g., Click Chemistry) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro Pure Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Lead Optimization

Caption: Experimental workflow for synthesis and biological evaluation.

click_chemistry start 5-Ethynyl-3H- isobenzofuran-1-one product 1,2,3-Triazole Linked Conjugate start->product azide Organic Azide (R-N3) (e.g., Peptide, Fluorophore) azide->product catalyst Cu(I) Catalyst catalyst->product

Caption: Application in CuAAC "Click Chemistry".

cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Thromboxane_A2 Thromboxane A2 PGH2->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Derivative Isobenzofuranone Derivative Derivative->COX1 Inhibition

Caption: Potential COX-1 inhibition pathway.

References

Application Notes and Protocols for High-Throughput Screening of 5-Ethynyl-3H-isobenzofuran-1-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic lactones found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated potential as antitumor, anti-HIV, antifungal, anti-inflammatory, antioxidant, and antiplatelet agents.[2][4][5] The presence of a reactive ethynyl group at the C-5 position of the isobenzofuranone core in 5-Ethynyl-3H-isobenzofuran-1-one offers a versatile handle for chemical modification, making it an attractive starting point for the generation of compound libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide a framework for developing and executing a high-throughput screening assay to identify and characterize analogs of this compound with potent antiproliferative activity against cancer cell lines.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals engaged in oncology drug discovery and high-throughput screening.

Featured Application: Cell Viability HTS Assay for Antiproliferative Activity

This section outlines a robust and scalable HTS assay for evaluating the antiproliferative effects of a chemical library derived from this compound on a cancer cell line.

Principle of the Assay

The assay is based on the quantification of ATP, an indicator of metabolically active cells. A decrease in the number of viable cells as a result of the cytotoxic or cytostatic effects of the test compounds leads to a proportional decrease in the intracellular ATP concentration. The ATP level is detected using a luciferase-based reagent that produces a luminescent signal proportional to the amount of ATP present.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical quantitative data from a primary screen of a focused library of this compound analogs.

Compound IDConcentration (µM)Cell Viability (%)Hit (Yes/No)
Control (DMSO)N/A100No
Staurosporine15Yes
Analog-0011095No
Analog-0021048Yes
Analog-0031089No
Analog-0041032Yes
Analog-0051055No

Experimental Protocol: Cell Viability Assay

Materials and Reagents:

  • Human cancer cell line (e.g., K562, myeloid leukemia)[1][6]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well white, solid-bottom assay plates

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding:

    • Culture K562 cells to a density of approximately 1 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension (containing 2,500 cells) into each well of a 384-well plate.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow cells to settle.

  • Compound Addition:

    • Prepare a serial dilution of the test compounds and controls in DMSO.

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound solution to the appropriate wells of the assay plate. This results in a final compound concentration of 10 µM with 0.2% DMSO.

    • Include wells with DMSO only as a negative control (100% viability) and wells with a known cytotoxic agent like Staurosporine as a positive control (0% viability).

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Luminescence_sample - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)] x 100

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition & Analysis cell_culture 1. Cell Culture (K562 cells) plate_seeding 2. Plate Seeding (384-well plates) cell_culture->plate_seeding compound_addition 3. Compound Addition (this compound analogs) plate_seeding->compound_addition incubation 4. Incubation (72 hours) compound_addition->incubation reagent_addition 5. Reagent Addition (CellTiter-Glo®) incubation->reagent_addition luminescence_reading 6. Luminescence Reading reagent_addition->luminescence_reading data_analysis 7. Data Analysis (% Viability Calculation) luminescence_reading->data_analysis hit_identification 8. Hit Identification data_analysis->hit_identification cluster_prep cluster_prep cluster_screen cluster_screen cluster_readout cluster_readout

Caption: High-throughput screening workflow for identifying antiproliferative compounds.

Hypothetical Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)

Several classes of small molecules exert their antiproliferative effects by interfering with the cell cycle. A plausible mechanism of action for bioactive isobenzofuran-1(3H)-one derivatives could be the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

CDK_Pathway cluster_G1_S G1/S Transition cluster_inhibition Inhibition by Isobenzofuranone Analog CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits Rb->E2F S_Phase S Phase Genes E2F->S_Phase promotes Compound This compound Analog Compound->CDK46 inhibits

Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by an isobenzofuranone analog.

References

5-Ethynyl-3H-isobenzofuran-1-one: A Versatile Scaffold for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-2025-11-01

Introduction

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antiproliferative, antidepressant, neuroprotective, and antioxidant effects. The introduction of a reactive ethynyl group at the 5-position of the phthalide ring system creates a versatile building block, 5-Ethynyl-3H-isobenzofuran-1-one, poised for the development of novel bioactive molecules through highly efficient "click chemistry" reactions. This application note details the proposed synthesis of this key intermediate and its application in the generation of a diverse library of triazole-containing isobenzofuran-1(3H)-one derivatives for biological screening.

Synthetic Strategy

The synthesis of this compound can be achieved in a two-step sequence starting from a suitable 5-halo-3H-isobenzofuran-1-one precursor. The key transformation is a Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

A proposed synthetic workflow is illustrated below:

G cluster_synthesis Proposed Synthesis of this compound Start 5-Bromo-3H-isobenzofuran-1-one Step1 Sonogashira Coupling (Trimethylsilylacetylene, Pd/Cu catalyst, base) Start->Step1 Reactant Intermediate 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one Step1->Intermediate Product Step2 TMS Deprotection (e.g., TBAF or K2CO3/MeOH) Intermediate->Step2 Reactant Product This compound Step2->Product Final Product

Caption: Proposed synthetic workflow for this compound.

Applications in Bioactive Molecule Development

The terminal alkyne functionality of this compound makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting with a wide variety of azide-containing building blocks. The resulting triazole ring is not just a linker but can also contribute to the biological activity of the final molecule.

This strategy enables the rapid generation of a library of novel isobenzofuran-1(3H)-one derivatives for screening against various biological targets.

G cluster_application Application in Bioactive Molecule Synthesis Starting_Material This compound Reaction CuAAC (Click Chemistry) (Azide-containing building blocks, Cu(I) catalyst) Starting_Material->Reaction Reactant Product_Library Library of 1,2,3-Triazole-Substituted Isobenzofuran-1(3H)-ones Reaction->Product_Library Products Screening Biological Screening (e.g., anticancer, antidepressant, neuroprotective assays) Product_Library->Screening Input Bioactive_Hits Identification of Bioactive Molecules Screening->Bioactive_Hits Output

Caption: Workflow for developing bioactive molecules from this compound.

Potential Biological Activities

While the biological profile of derivatives of this compound is yet to be explored, the broader class of isobenzofuran-1(3H)-ones has demonstrated a wide range of pharmacological activities. It is anticipated that the novel triazole derivatives will exhibit interesting biological properties.

Table 1: Reported Biological Activities of Isobenzofuran-1(3H)-one Derivatives

Biological ActivityExample Derivative(s)Reported IC50/ActivityReference(s)
Antiproliferative C-3 functionalized derivativesInhibition of U937 and K562 cancer cell lines[2]
Antidepressant Novel isobenzofuran-1(3H)-one derivativesSerotonin reuptake inhibition[3][4]
Neuroprotective 3-(2-methylbenzyl)-6-(piperazin-1-yl)isobenzofuran-1(3H)-oneTREK-1 inhibition with IC50 = 13.9 µM
Antioxidant (Z)-3-benzylideneisobenzofuran-1(3H)-onesDPPH radical scavenging activity[1]
Antiplatelet (Z)-3-benzylideneisobenzofuran-1(3H)-onesInhibition of arachidonic acid-induced platelet aggregation[1]
Antifungal/Antibacterial Various phthalide derivativesActivity against Gram-positive and Gram-negative bacteria and fungi[5]

Note: The data in this table is for illustrative purposes to indicate the potential of the isobenzofuran-1(3H)-one scaffold and is not specific to derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one (Proposed)

Materials:

  • 5-Bromo-3H-isobenzofuran-1-one

  • Trimethylsilylacetylene[6][7]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)[8]

  • Copper(I) iodide (CuI)[8]

  • Triethylamine (TEA) or Diisopropylamine (DIPA)[8][9]

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 5-Bromo-3H-isobenzofuran-1-one (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[9]

  • Add anhydrous THF (or DMF) to dissolve the solids.

  • Add triethylamine (or DIPA) (at least 2.0 eq) to the reaction mixture.[9]

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.[6]

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one.

Protocol 2: Synthesis of this compound (Proposed)

Materials:

  • 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure (Method A: TBAF):

  • Dissolve 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one (1.0 eq) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield this compound.

Procedure (Method B: K₂CO₃/MeOH):

  • Dissolve 5-((Trimethylsilyl)ethynyl)-3H-isobenzofuran-1-one (1.0 eq) in a mixture of methanol and THF.

  • Add potassium carbonate (2.0 eq).[10]

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Filter the mixture to remove the solids and concentrate the filtrate.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocol 3: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives via CuAAC (Click Chemistry)

Materials:

  • This compound

  • Azide-containing building block (e.g., benzyl azide, or a more complex azide)

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.

Signaling Pathway Diagram (Hypothetical)

Based on the known antidepressant activity of some isobenzofuran-1(3H)-one derivatives that act as serotonin reuptake inhibitors, a potential mechanism of action for novel derivatives could involve the serotonergic signaling pathway.

G cluster_pathway Hypothetical Serotonergic Synapse Modulation Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT->Presynaptic Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) in Synaptic Cleft Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptors Serotonin_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Drug Isobenzofuran-1-one Derivative Drug->SERT Inhibition Signal->Postsynaptic Neuronal Response

Caption: Hypothetical mechanism of action for an antidepressant isobenzofuran-1-one derivative.

References

Application Notes and Protocols: 5-Ethynyl-3H-isobenzofuran-1-one in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel polymers incorporating 5-Ethynyl-3H-isobenzofuran-1-one. The presence of a terminal alkyne group on the isobenzofuranone (also known as phthalide) core makes this monomer a versatile building block for polymer synthesis, primarily through click chemistry reactions. The inherent biological activity of the phthalide scaffold further enhances the potential of these polymers for biomedical applications.[1][2][3]

The primary method for polymerizing this compound is through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the formation of a stable triazole linkage with a co-monomer containing at least two azide functional groups.[1][4] The resulting polytriazoles are of significant interest for advanced materials and biomedical applications.

An alternative approach is the thiol-yne radical polymerization, where the ethynyl group reacts with a dithiol monomer. This method can lead to the formation of cross-linked or hyperbranched polymers.[5]

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized using this compound via a click chemistry approach. Please note that this data is representative and may vary based on specific reaction conditions and the di-azide co-monomer used.

Table 1: Polymerization Reaction Parameters

ParameterValue
Polymerization MethodCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Monomer 1This compound
Co-monomer1,6-Diazidohexane
CatalystCopper(I) Bromide (CuBr)
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature60 °C
Reaction Time24 hours
Monomer Concentration0.5 M

Table 2: Polymer Characterization Data

PropertySymbolValueMethod of Determination
Number Average Molecular WeightMn15,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular WeightMw25,500 g/mol Gel Permeation Chromatography (GPC)
Polydispersity IndexPDI (Đ)1.7GPC (Mw/Mn)
Yield%85%Gravimetric Analysis
Glass Transition TemperatureTg110 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (5% weight loss)Td5320 °CThermogravimetric Analysis (TGA)

Experimental Protocols

Protocol 1: Synthesis of Poly[(5-(1,2,3-triazol-1-yl)-3H-isobenzofuran-1-one)-co-(hexyl)] via CuAAC Click Chemistry

This protocol describes a representative procedure for the polymerization of this compound with a diazide co-monomer.

Materials:

  • This compound

  • 1,6-Diazidohexane

  • Copper(I) Bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Preparation: In a 50 mL Schlenk flask, dissolve this compound (1.0 mmol, 158.15 mg) and 1,6-diazidohexane (1.0 mmol, 168.20 mg) in 2 mL of anhydrous DMF.

  • Inert Atmosphere: Seal the flask and deoxygenate the solution by bubbling with argon or nitrogen for 20 minutes.

  • Catalyst/Ligand Preparation: In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 mmol, 7.17 mg) and PMDETA (0.05 mmol, 8.67 mg, 10.4 µL) in 1 mL of anhydrous DMF. Deoxygenate this solution by bubbling with argon or nitrogen for 15 minutes.

  • Polymerization Initiation: Using a gas-tight syringe, transfer the catalyst/ligand solution to the monomer solution under a positive pressure of inert gas.

  • Reaction: Place the sealed Schlenk flask in a preheated oil bath at 60 °C and stir the reaction mixture for 24 hours. An increase in viscosity is typically observed as the polymerization progresses.

  • Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 200 mL of rapidly stirring methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight.

  • Characterization: Characterize the resulting polymer using GPC (for molecular weight and PDI), FTIR (to confirm the formation of the triazole ring), NMR (for structural analysis), DSC (for thermal transitions), and TGA (for thermal stability).

Visualizations

Diagram 1: Synthesis of this compound

cluster_synthesis Synthesis of this compound 5-Bromo-3H-isobenzofuran-1-one 5-Bromo-3H-isobenzofuran-1-one Sonogashira Coupling Sonogashira Coupling 5-Bromo-3H-isobenzofuran-1-one->Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one Sonogashira Coupling->5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one Pd(PPh3)2Cl2, CuI, Et3N Deprotection Deprotection This compound This compound Deprotection->this compound 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one->Deprotection K2CO3, MeOH

Caption: Synthetic route to this compound.

Diagram 2: CuAAC Polymerization Workflow

cluster_workflow CuAAC Polymerization Workflow Monomer Dissolution Monomer Dissolution Inert Atmosphere Inert Atmosphere Monomer Dissolution->Inert Atmosphere Dissolve alkyne and azide monomers in DMF Polymerization Polymerization Inert Atmosphere->Polymerization Deoxygenate Catalyst Preparation Catalyst Preparation Catalyst Preparation->Polymerization Inject catalyst solution Precipitation Precipitation Polymerization->Precipitation Stir at 60 °C for 24h Purification Purification Precipitation->Purification Add to methanol Drying Drying Purification->Drying Filter and wash Characterization Characterization Drying->Characterization Vacuum oven

Caption: Experimental workflow for CuAAC polymerization.

Diagram 3: Polymer Structure Formation

cluster_reaction Polymerization via Click Chemistry Alkyne_Monomer 5-Ethynyl-3H- isobenzofuran-1-one CuAAC_Reaction Cu(I) Catalyzed Azide-Alkyne Cycloaddition Alkyne_Monomer->CuAAC_Reaction Azide_Monomer Di-azide Co-monomer (e.g., 1,6-diazidohexane) Azide_Monomer->CuAAC_Reaction Polymer Polytriazole with Isobenzofuranone Side Chains CuAAC_Reaction->Polymer

Caption: Formation of a polytriazole from the monomer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Ethynyl-3H-isobenzofuran-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Ethynyl-3H-isobenzofuran-1-one and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format.

Issue 1: Low Yield After Purification

  • Question: I am experiencing a significant loss of my compound during purification by column chromatography. What are the possible causes and solutions?

  • Answer: Low recovery after column chromatography can stem from several factors:

    • Compound Adsorption: Your compound might be irreversibly adsorbing to the silica gel.

      • Solution: Try deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the eluent. This is particularly useful if your compound has basic functionalities. Alternatively, consider using a different stationary phase like alumina.

    • Improper Solvent System: The chosen eluent may not be optimal for eluting your compound.

      • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that gives your compound an Rf value between 0.2 and 0.4. A gradient elution from a non-polar to a more polar solvent system is often effective.[1]

    • Compound Decomposition: The compound may be unstable on silica gel.

      • Solution: Minimize the time your compound spends on the column by using flash chromatography. Ensure your solvents are dry and free of acidic or basic impurities. If decomposition persists, consider alternative purification methods like recrystallization or preparative HPLC.

Issue 2: Impure Fractions from Column Chromatography

  • Question: My fractions from the column are still showing multiple spots on TLC. How can I improve the separation?

  • Answer: Co-elution of impurities is a common challenge. Here are some strategies to enhance separation:

    • Optimize the Solvent System: A slight change in the polarity of your eluent can significantly impact separation. Try adding a small amount of a third solvent with different properties (e.g., dichloromethane or methanol) to your hexane/ethyl acetate system.

    • Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. The amount of crude product loaded should not exceed 1-5% of the weight of the silica gel. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).

Issue 3: Difficulty in Recrystallization

  • Question: I am unable to induce crystallization of my purified compound. What should I do?

  • Answer: Successful recrystallization depends on finding a suitable solvent or solvent pair.

    • Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetone).

    • Inducing Crystallization: If your compound remains as an oil, try the following techniques:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a tiny crystal of the pure compound to the solution.

      • Cooling: Slowly cool the solution in an ice bath or refrigerator.

      • Solvent Evaporation: Allow the solvent to evaporate slowly from an open container.

Issue 4: Compound Decomposition During Purification

  • Question: I suspect my ethynyl-substituted isobenzofuranone is decomposing during purification, as I observe new, unwanted spots on TLC over time. How can I prevent this?

  • Answer: The ethynyl group can be sensitive to certain conditions.

    • Avoid Harsh Conditions: Steer clear of strongly acidic or basic conditions during workup and purification. The terminal alkyne's acidic proton can be reactive.[1]

    • Protection Strategy: If the terminal alkyne is particularly reactive, consider protecting it, for instance, as a trimethylsilyl (TMS) derivative, before purification. The TMS group can be removed after purification.[1]

    • Mild Purification Techniques: Opt for purification methods that are generally milder, such as recrystallization from a suitable solvent or using a less reactive stationary phase like Florisil®.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of this compound?

A1: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate.[1] Based on literature for similar compounds, a gradient elution starting from a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increasing the polarity is often effective.[2] Always perform TLC analysis first to determine the optimal solvent ratio for your specific derivative.

Q2: What are some suitable recrystallization solvents for isobenzofuranone derivatives?

A2: Solvents such as chloroform, methanol, or mixtures like chloroform-methanol have been successfully used for the recrystallization of isobenzofuranone derivatives.[3] For less polar derivatives, a mixture of ethyl acetate and hexane might be effective. The choice of solvent will depend on the specific substituents on the isobenzofuranone core.

Q3: How can I assess the purity of my final product?

A3: The purity of your final compound should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): This technique provides a quantitative measure of purity. Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a common method.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be clean and consistent with the expected structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q4: Are there any alternative purification methods to column chromatography and recrystallization?

A4: Yes, other methods can be employed, especially for challenging separations or for obtaining very high purity material:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly efficient method for separating complex mixtures and can be scaled up for purification.[4]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to separate isobenzofuranone derivatives from crude extracts and can be a good alternative to solid-phase chromatography.[6]

  • Gel Filtration Chromatography: Using supports like Sephadex LH-20 can be effective for removing certain types of impurities, particularly in the purification of natural product extracts containing isobenzofuranones.[3][6]

Data Presentation

Table 1: Summary of Purification Methods and Conditions for Isobenzofuranone Derivatives

Compound/DerivativePurification MethodStationary/Mobile Phase or SolventPurity AchievedReference
5,7-dihydroxy-6-(3-methybut-2-enyl) isobenzofuran-1(3H)-oneHigh-Speed Counter-Current Chromatography (HSCCC)n-hexane-ethyl acetate-methanol-water (7:3:5:5, v/v)97.3% (HPLC)[6]
Salfredin B11 (an isobenzofuranone derivative)High-Speed Counter-Current Chromatography (HSCCC)n-hexane-ethyl acetate-methanol-water (7:3:5:5, v/v)95.3% (HPLC)[6]
5-Fluoro-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)benzaldehydeColumn ChromatographySilica gel, 20% EtOAc in hexaneNot specified[2]
1-OxazolonylisobenzofuransColumn ChromatographySilica gel, 15% EtOAc in hexaneNot specified[2]
Various isobenzofuranone derivativesColumn Chromatography and RecrystallizationSilica gel with CHCl3-MeOH gradients; Recrystallization from CHCl3 or MeOHNot specified[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Start eluting with the initial, low-polarity solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Choosing a Solvent:

    • Place a small amount of the impure compound in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the mixture gently. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization:

    • Dissolve the impure compound in the minimum amount of the hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • For further crystal growth, the flask can be placed in an ice bath.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis to Determine Initial Conditions Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect and Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Oil Purified Compound (as oil or solid) Evaporate->Pure_Oil Recrystallize Recrystallization Pure_Oil->Recrystallize If solid Purity Purity Assessment (HPLC, NMR, MS) Pure_Oil->Purity If oil Crystals Pure Crystalline Product Recrystallize->Crystals Crystals->Purity

Caption: General workflow for the purification of this compound.

TroubleshootingPurification Start Purification Issue Encountered LowYield Low Yield Start->LowYield ImpureFractions Impure Fractions Start->ImpureFractions NoCrystals No Crystallization Start->NoCrystals Adsorption Check for Adsorption on Silica LowYield->Adsorption Possible Cause WrongSolventYield Optimize Eluent (TLC) LowYield->WrongSolventYield Possible Cause Decomposition Consider Compound Decomposition LowYield->Decomposition Possible Cause OptimizeSolventImpure Further Optimize Eluent ImpureFractions->OptimizeSolventImpure Solution Packing Check Column Packing/Loading ImpureFractions->Packing Solution AltStationary Try Alternative Stationary Phase ImpureFractions->AltStationary Solution SolventScreen Screen More Solvents NoCrystals->SolventScreen Action Induce Induce Crystallization (Scratch, Seed, Cool) NoCrystals->Induce Action

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting low yields in 5-Ethynyl-3H-isobenzofuran-1-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Ethynyl-3H-isobenzofuran-1-one, focusing on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This involves coupling a 5-halo-3H-isobenzofuran-1-one precursor (typically 5-bromo- or 5-iodo-isobenzofuran-1-one) with a terminal alkyne, such as trimethylsilylacetylene (TMS-acetylene), in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][2]

Q2: What are the primary challenges that lead to low yields in this reaction?

Low yields in the Sonogashira coupling for this scaffold are often attributed to several key factors:

  • Catalyst Deactivation: The palladium catalyst can decompose to form inactive palladium black, especially at higher temperatures or in the presence of oxygen.[3][4]

  • Homo-coupling of Alkyne: The terminal alkyne can react with itself in a side reaction known as Glaser coupling, consuming the reagent.[5] This is particularly problematic if the primary cross-coupling reaction is slow.[5]

  • Reaction Conditions: The reaction is sensitive to the choice of solvent, base, temperature, and the specific ligands on the palladium catalyst.[5][6]

  • Inert Atmosphere: The presence of oxygen can significantly hinder the reaction by promoting homo-coupling and catalyst decomposition.[7]

Troubleshooting Guide for Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Reaction Failure or Poor Conversion

Q: My reaction shows little to no product formation, and I primarily recover the 5-halo-isobenzofuran-1-one starting material. What went wrong?

A: This issue typically points to a problem with the catalytic system or reaction conditions.

  • Inactive Catalyst: The palladium catalyst may be degraded. Ensure you are using a fresh, high-quality catalyst. For challenging aryl bromides, a more active catalyst system, such as one with bulky, electron-rich phosphine ligands like dppf, may be required.[6]

  • Low Temperature: Sonogashira couplings with aryl bromides can be slow and may require higher temperatures to facilitate the rate-limiting oxidative addition step.[6] Consider increasing the temperature, potentially to around 80-100°C, possibly using a sealed reaction vessel if volatile reagents are used.[6]

  • Inappropriate Solvent or Base: The choice of solvent and base is critical. Triethylamine (TEA) or diisopropylamine are commonly used as both the base and, in some cases, the solvent.[3][5] Solvents like THF or DMF can also be used, but ensure they are anhydrous and thoroughly degassed.[3][6]

  • Reagent Stoichiometry: Ensure the correct stoichiometry is used. For a Pd(II) precatalyst, some of the alkyne will be consumed during the reduction to the active Pd(0) species.[3] Using a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) is often beneficial.[3]

Issue 2: Reaction Mixture Turns Black

Q: My reaction solution turned dark brown or black shortly after adding the reagents or upon heating. What does this signify?

A: A black precipitate is almost always indicative of the formation of palladium black, which is finely divided, inactive palladium metal.[4] This decomposition of the active catalyst will stop the reaction.

  • Presence of Oxygen: The most common cause is insufficient degassing of the reaction mixture, allowing oxygen to decompose the catalyst.[7]

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some researchers have anecdotally found that THF can promote this decomposition.[3]

  • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.

  • Impurities: Impurities in the starting materials or solvents can also lead to catalyst deactivation.[4]

Corrective Actions:

  • Improve Degassing: Use robust degassing techniques such as freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Solvent Choice: Consider switching solvents. A common and effective system is using the amine base (like triethylamine) as the solvent itself.[3]

  • Catalyst and Ligand Selection: Use a more stable palladium catalyst or one with more robust ligands that protect the metal center from agglomeration.

Issue 3: Significant Alkyne Homo-coupling (Glaser Coupling)

Q: I've isolated a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. How can I prevent this?

A: This side product results from the copper-catalyzed oxidative self-coupling of the alkyne, known as the Glaser-Hay coupling.[5] It becomes a major issue when the desired cross-coupling is slow.

  • Excess Copper or Oxygen: This side reaction is highly dependent on the copper(I) co-catalyst and is promoted by oxygen.

  • Inactive Aryl Halide: If the aryl halide is not very reactive, the alkyne has more opportunity to homo-couple before the cross-coupling can occur.[5]

Preventative Measures:

  • Rigorous Degassing: As with preventing palladium black, eliminating oxygen is the most effective way to suppress Glaser coupling.

  • Reduce Copper Catalyst Loading: Try reducing the amount of CuI to the minimum effective level (e.g., 5-10 mol%).

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.[5]

  • Use a Copper-Free Protocol: If homo-coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These often require different ligands and bases but can eliminate the problem entirely.

Data Summary Tables

Table 1: Typical Sonogashira Reaction Parameters

ParameterCondition ACondition BCondition C
Aryl Halide 5-Bromo-isobenzofuranone5-Iodo-isobenzofuranone5-Bromo-isobenzofuranone
Alkyne TMS-acetylene (1.2 eq)Phenylacetylene (1.1 eq)Ethynylcyclopropane (1.5 eq)
Pd Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(PPh₃)₄ (5-10 mol%)Pd(dppf)Cl₂ (3 mol%)
Cu Co-catalyst CuI (8-10 mol%)CuI (5-10 mol%)CuI (5 mol%)
Base Triethylamine (TEA)Diisopropylamine (DIPA)DBU (3 eq)
Solvent Toluene/TEA (3:1)THFDMF
Temperature 80 °CRoom Temp to 60 °C100 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Inert (Argon or N₂)

Note: These are general starting points. Optimization for specific substrates is often necessary.[5][6]

Table 2: Troubleshooting Summary

ObservationPotential Cause(s)Recommended Solution(s)
No product, starting material recovered Inactive catalyst; Temperature too low; Incorrect solvent/baseUse fresh catalyst; Try a more active ligand (e.g., dppf); Increase temperature; Screen different solvents/bases[6]
Reaction mixture turns black Catalyst decomposition (Pd black); Oxygen presentImprove degassing (freeze-pump-thaw); Use anhydrous solvents; Consider a more stable catalyst[3][4]
Significant alkyne homo-coupling Oxygen present; Cross-coupling is slow; Too much CuIRigorously degas mixture; Reduce CuI loading; Add alkyne slowly; Consider a copper-free method[5]
Low yield after chromatography Product decomposition on silica gel; Product is volatileUse deactivated silica gel (e.g., with 1% TEA in eluent); Use alternative purification (recrystallization, preparative TLC)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example for a Sonogashira coupling reaction.

Materials:

  • 5-Bromo-3H-isobenzofuran-1-one (1.0 eq)

  • Trimethylsilylacetylene (TMS-acetylene) (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.10 eq)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3H-isobenzofuran-1-one, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add anhydrous toluene and anhydrous triethylamine.

  • Degas the resulting suspension by subjecting it to three cycles of freeze-pump-thaw.

  • After the final thaw and under a positive pressure of inert gas, add TMS-acetylene via syringe.

  • Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.[8]

  • Concentrate the filtrate under reduced pressure. The crude TMS-protected product can be deprotected using a mild base like K₂CO₃ in methanol.

  • After deprotection and workup, purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

G start_mat 5-Bromo-3H- isobenzofuran-1-one reaction Sonogashira Coupling (Pd/Cu Catalysis, Base, Alkyne) start_mat->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Ethynyl-3H- isobenzofuran-1-one purification->product

Caption: General workflow for the synthesis of this compound.

G start Low or No Yield obs_black Reaction turned black? start->obs_black Observation obs_sm Only Starting Material seen? start->obs_sm obs_dimer Alkyne Dimer byproduct? start->obs_dimer cause_pd Cause: Pd(0) Black (Catalyst Death) obs_black->cause_pd cause_inactive Cause: Inactive Catalyst or Low Temperature obs_sm->cause_inactive cause_glaser Cause: Glaser Coupling obs_dimer->cause_glaser sol_degas Solution: Improve Degassing, Use Stable Catalyst cause_pd->sol_degas Fix sol_temp Solution: Increase Temperature, Use Fresh/Active Catalyst cause_inactive->sol_temp Fix sol_cu Solution: Rigorous Degassing, Reduce [CuI], Slow Addition cause_glaser->sol_cu Fix

Caption: A decision tree for troubleshooting common issues in the Sonogashira reaction.

G pd0 Active Pd(0)L₂ Catalyst ox_add Oxidative Addition pd0->ox_add pd_black Pd(0) Black (Decomposition) pd0->pd_black O₂/Heat pd_aryl Ar-Pd(II)-X L₂ ox_add->pd_aryl transmetal Transmetalation pd_aryl->transmetal pd_alkyne Ar-Pd(II)-C≡CR L₂ transmetal->pd_alkyne red_elim Reductive Elimination pd_alkyne->red_elim red_elim->pd0 product Ar-C≡CR red_elim->product aryl_halide Ar-X aryl_halide->ox_add cu_cycle Copper-Alkyne Cycle cu_cycle->transmetal Cu-C≡CR glaser R-C≡C-C≡C-R (Glaser Product) cu_cycle->glaser O₂ alkyne R-C≡CH + Base alkyne->cu_cycle

Caption: The Sonogashira catalytic cycle with common failure points highlighted.

References

Technical Support Center: 5-Ethynyl-3H-isobenzofuran-1-one in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Ethynyl-3H-isobenzofuran-1-one in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in click chemistry?

A1: The most prevalent side reaction is the oxidative homo-coupling of the terminal alkyne, known as the Glaser-Hay coupling, which leads to the formation of a symmetric diyne byproduct.[1][2][3] Another potential, though less commonly reported, side reaction is the hydrolysis or ring-opening of the isobenzofuranone (phthalide) lactone ring, particularly under basic reaction conditions.

Q2: What causes the formation of the Glaser-Hay coupling byproduct?

A2: The Glaser-Hay coupling is an aerobic, copper-catalyzed dimerization of terminal alkynes.[1] This reaction is often observed in CuAAC when there is an excess of copper(I) catalyst in the presence of oxygen, or when the reduction of copper(II) to copper(I) is not efficient, leading to conditions that favor this oxidative coupling.[4][5]

Q3: Can the isobenzofuranone ring of this compound be compromised during the click reaction?

A3: The isobenzofuranone ring, a type of lactone, can be susceptible to hydrolysis (ring-opening) under basic conditions.[6] While standard CuAAC reactions are often performed at neutral or slightly acidic pH, the use of certain additives or impurities in the reaction mixture could potentially lead to basic conditions, posing a risk to the integrity of the lactone ring.

Q4: How can I minimize the formation of the Glaser-Hay byproduct?

A4: To suppress the homo-coupling of the alkyne, it is crucial to maintain a low concentration of oxygen in the reaction mixture. This can be achieved by degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using an excess of a reducing agent, such as sodium ascorbate, helps to keep the copper in the +1 oxidation state, which is the active catalyst for the desired click reaction and disfavors the oxidative Glaser coupling.[7] The use of appropriate ligands can also help to stabilize the copper(I) catalyst and reduce the likelihood of this side reaction.

Q5: What are the ideal reaction conditions for performing a click reaction with this compound?

A5: Optimal conditions will depend on the specific azide coupling partner. However, a good starting point is to use a copper(II) sulfate and sodium ascorbate system to generate the copper(I) catalyst in situ. The reaction is typically carried out in a solvent mixture that can dissolve both the hydrophobic alkyne and the azide, such as a mixture of t-butanol and water or DMF and water. Maintaining a slightly acidic to neutral pH is recommended to protect the lactone ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired triazole product Incomplete reaction.Increase reaction time or slightly elevate the temperature (e.g., to 40-50 °C). Ensure proper mixing.
Degradation of starting material.Confirm the purity of this compound and the azide before starting the reaction. Avoid prolonged exposure to basic conditions.
Inefficient catalysis.Use a fresh solution of sodium ascorbate. Consider using a stabilizing ligand for the copper(I) catalyst, such as THPTA or TBTA.
Presence of a significant amount of a higher molecular weight byproduct Formation of the Glaser-Hay homo-coupled diyne.Degas all solvents thoroughly before use and maintain an inert atmosphere (N2 or Ar) throughout the reaction. Increase the concentration of the reducing agent (sodium ascorbate).[7]
Appearance of a new, more polar spot on TLC that is not the product Hydrolysis of the isobenzofuranone lactone ring.Buffer the reaction mixture to maintain a neutral or slightly acidic pH (pH 6-7). Avoid the use of strongly basic additives.
Difficulty in purifying the product from the copper catalyst Residual copper salts in the final product.After the reaction is complete, quench with a solution of EDTA or use a copper-chelating resin to remove the copper catalyst. Standard silica gel chromatography can also be effective.
Reaction is sluggish or does not proceed Poor solubility of reactants.Use a co-solvent system that ensures all reactants are fully dissolved. Common choices include t-BuOH/H2O, DMF/H2O, or DMSO/H2O.
Inactive catalyst.Ensure the copper source is of good quality and the sodium ascorbate is fresh. Prepare the catalyst solution just before adding it to the reaction mixture.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., degassed t-BuOH/H₂O 1:1 or DMF/H₂O 1:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.3 equivalents) in degassed water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in degassed water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Maintain the reaction under an inert atmosphere and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of EDTA.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 1,2,3-triazole product.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Alkyne and Azide in Degassed Solvent Addition Add Ascorbate then CuSO4 to Reactant Mixture Reactants->Addition Catalyst_prep Prepare Fresh Solutions of CuSO4 and Sodium Ascorbate Catalyst_prep->Addition Stir Stir under Inert Atmosphere Addition->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction (e.g., EDTA) Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Pure Triazole Product Purify->Product

Caption: Experimental workflow for the CuAAC reaction.

Side_Reactions cluster_desired Desired Pathway cluster_side Potential Side Reactions Start This compound + Azide + Cu(I) Catalyst Triazole 1,2,3-Triazole Product (Click Reaction) Start->Triazole Ideal Conditions: - Inert Atmosphere - Excess Reductant - Neutral pH Glaser Diyne Byproduct (Glaser-Hay Coupling) Start->Glaser Problematic Conditions: - Presence of O2 - Insufficient Reductant Hydrolysis Ring-Opened Product (Lactone Hydrolysis) Start->Hydrolysis Problematic Conditions: - Basic pH

Caption: Desired vs. side reaction pathways.

References

Improving the solubility of 5-Ethynyl-3H-isobenzofuran-1-one for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 5-Ethynyl-3H-isobenzofuran-1-one for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic compound belonging to the isobenzofuran-1(3H)-one (also known as phthalide) class. This structural motif is found in many biologically active natural products and synthetic molecules.[1] Like many small molecule drug candidates, it can exhibit poor aqueous solubility, which can lead to precipitation in biological assays, inaccurate results, and reduced bioavailability.[2]

Q2: What are the initial steps I should take to dissolve this compound?

A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[3] This stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds.[4] Several strategies can be employed to overcome this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% for cell-based assays, to minimize solvent toxicity.[5] A stepwise dilution process is recommended to avoid rapid concentration changes that can cause the compound to crash out of solution.[5]

  • Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol, glycerol, or polyethylene glycols (PEGs) can be used, though their compatibility with the specific assay must be verified.[6]

  • Employ Solubilizing Agents: Surfactants and cyclodextrins are effective in enhancing the solubility of poorly soluble compounds.[6][7]

Q4: What are cyclodextrins and how can they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is more soluble in aqueous solutions.[9][10]

Q5: How do I choose the right solubilization method for my experiment?

A5: The choice of method depends on the specific requirements of your biological assay, including the cell type, assay duration, and detection method. It is crucial to perform preliminary tests to determine the optimal solubilization strategy that maintains compound activity and minimizes artifacts. Always include appropriate vehicle controls in your experiments.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • The aqueous solubility of the compound has been exceeded.[4]

  • The final DMSO concentration is too high, causing the compound to precipitate upon dilution.

  • Interaction of the compound with components of the cell culture medium.[11]

Solutions:

SolutionDetailed StepsConsiderations
Stepwise Dilution 1. Prepare a high concentration stock solution in 100% DMSO (e.g., 10 mM). 2. Perform an intermediate dilution in your cell culture medium (e.g., to 100 µM). 3. Use this intermediate dilution to make the final dilutions for your assay.This gradual reduction in solvent concentration can prevent the compound from precipitating.
Use of Surfactants 1. Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in water. 2. Add the surfactant to your cell culture medium at a concentration above its critical micelle concentration (CMC). 3. Add the DMSO stock of your compound to the surfactant-containing medium.Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility.[12] However, surfactants can also affect cell membranes and should be tested for cytotoxicity.
Cyclodextrin Inclusion 1. Prepare an inclusion complex of your compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). See the detailed protocol below. 2. Dissolve the complex in your cell culture medium.This method can significantly increase aqueous solubility.[13] The cyclodextrin itself is generally well-tolerated by cells at appropriate concentrations.
Issue 2: Inconsistent Biological Activity

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Incomplete dissolution of the compound, leading to variations in the actual concentration.

  • Degradation of the compound in the assay medium.

  • Interaction of the compound with plasticware.

Solutions:

SolutionDetailed StepsConsiderations
Sonication After diluting the compound into the final assay buffer, sonicate the solution for a short period (e.g., 5-10 minutes) in a water bath sonicator.This can help to break up small aggregates and ensure complete dissolution.[14]
Use of Carrier Proteins For in vitro biochemical assays, adding a carrier protein like bovine serum albumin (BSA) to the assay buffer can help to keep hydrophobic compounds in solution.BSA can bind to the compound, so it's important to ensure this doesn't interfere with the assay target.
Fresh Preparations Always prepare fresh dilutions of the compound from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]This minimizes the risk of compound degradation or precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out a precise amount of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
  • Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • In a separate container, dissolve a molar excess (e.g., 2- to 5-fold) of hydroxypropyl-β-cyclodextrin in water.

  • Slowly add the drug solution to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at room temperature.

  • Remove the organic solvent and water under vacuum using a rotary evaporator.

  • The resulting solid powder is the inclusion complex, which can be dissolved in aqueous buffers for your assays.[9]

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay A Weigh Compound B Dissolve in DMSO (10 mM Stock) A->B C Direct Dilution B->C D Co-solvent Addition B->D E Cyclodextrin Complexation B->E F Surfactant Micelles B->F G Prepare Serial Dilutions C->G D->G E->G F->G H Add to Assay Plate G->H I Incubate H->I J Readout I->J

Caption: Experimental workflow for preparing and testing this compound.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_vesicle->Serotonin Release SERT SERT Transporter Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds BDNF_TrkB BDNF/TrkB Signaling Receptor->BDNF_TrkB Activates Synaptic_plasticity Synaptic Plasticity BDNF_TrkB->Synaptic_plasticity Compound Isobenzofuranone Derivative Compound->SERT Inhibits

Caption: Potential signaling pathway affected by isobenzofuran-1(3H)-one derivatives.

References

Catalyst selection for efficient 5-Ethynyl-3H-isobenzofuran-1-one coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Ethynyl-3H-isobenzofuran-1-one Coupling Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for catalyst selection in coupling reactions involving this compound. The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure found in many pharmacologically active compounds.[1] The ethynyl group at the 5-position is a versatile functional group, ideal for forming carbon-carbon bonds through various cross-coupling reactions to build more complex molecules.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient coupling reactions for this compound?

The most prominent and widely used reaction is the Sonogashira coupling, which couples the terminal alkyne with an aryl or vinyl halide.[1][4] This method is highly effective for creating C(sp²)-C(sp) bonds.[4] Additionally, the ethynyl group is an excellent substrate for copper-catalyzed azide-alkyne cycloadditions (CuAAC), a key "click chemistry" reaction, to form 1,2,3-triazoles.[1]

Q2: What is a standard catalyst system for a Sonogashira coupling with this substrate?

A typical and effective starting point is a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[4][5] The reaction also requires an amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6]

Q3: Why are both a palladium catalyst and a copper co-catalyst used in Sonogashira reactions?

This is the classic Sonogashira protocol. The palladium catalyst facilitates the main catalytic cycle involving oxidative addition to the aryl/vinyl halide and reductive elimination of the final product.[7] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] This co-catalyzed system often allows for milder reaction conditions, including room temperature reactions.[4]

Q4: Is it possible to run the coupling reaction without copper?

Yes, copper-free Sonogashira couplings are well-established. These protocols can be advantageous as they prevent the common side reaction of alkyne homocoupling (Glaser coupling).[8] However, copper-free conditions often require stronger bases and sometimes more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[4]

Q5: What is the role of the amine base in the reaction?

The amine base serves two primary functions: it deprotonates the terminal alkyne to form the reactive acetylide species, and it acts as a scavenger for the hydrogen halide (HX) that is generated as a byproduct during the reaction.[6] In some cases, the amine can also serve as the solvent for the reaction.[9]

Troubleshooting Guide

Problem: Low or No Product Yield, Starting Material Recovered

  • Q: My reaction has failed to produce the desired product, and I've only recovered my starting materials. What are the likely causes?

    • A1: Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[9] The catalyst may also be old or improperly stored.

    • A2: Impure Reagents: The purity of the terminal alkyne is crucial, as dimerization can occur if it is not pure.[6] The amine base can also be a point of failure; if it is old or has been exposed to air, it can inhibit the reaction. Distilling the amine base before use can resolve this.[9]

    • A3: Inadequate Degassing: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen.[7] The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote unwanted side reactions like Glaser coupling. Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (N₂ or Ar) through the solvent.[9]

    • A4: Unsuitable Reaction Conditions: The reaction temperature may be too low, especially for less reactive aryl halides (e.g., chlorides or bromides).[10] The general reactivity order for the halide is I > Br > Cl.[7] Increasing the temperature or switching to a more reactive halide may be necessary.

Problem: Reaction Mixture Turns Black and Stalls

  • Q: My reaction solution turned dark, and a black precipitate formed. What does this mean and how can I prevent it?

    • A: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[9][11] This indicates that the Pd(0) species has agglomerated and fallen out of the catalytic cycle. This can be caused by:

      • Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center, especially at high temperatures.

      • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[9]

      • Prevention: Consider adding a small excess of the phosphine ligand to stabilize the catalyst complex or switching to a more robust, sterically hindered ligand that binds more strongly to the palladium.[12]

Problem: Significant Alkyne Homocoupling (Glaser Product)

  • Q: I am observing a large amount of a side product that is the dimer of this compound. How can I minimize this?

    • A: This side product results from Glaser coupling, an oxidative homocoupling of terminal alkynes, which is often catalyzed by the copper(I) co-catalyst.[12] To minimize this:

      • Ensure Strict Anaerobic Conditions: Oxygen promotes the Glaser reaction. Improve your degassing technique.

      • Slow Addition: Adding the this compound slowly to the reaction mixture via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[11]

      • Switch to a Copper-Free Protocol: The most direct way to eliminate this side reaction is to use a copper-free Sonogashira protocol.[4]

Data Presentation: Catalyst & Condition Selection

The optimal catalyst system depends heavily on the coupling partner. The following tables provide general guidance for selecting starting conditions.

Table 1: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Common, commercially available, and effective for many substrates.[4]
Copper Co-catalyst Copper(I) Iodide (CuI)Use in catalytic amounts (e.g., 5-10 mol%).
Catalyst Loading 1-5 mol% (Pd), 2-10 mol% (Cu)Higher loadings may be needed for challenging substrates.[9][13]
Ligand Triphenylphosphine (PPh₃)Already part of the recommended catalysts. Additional ligand may prevent decomposition.
Base Triethylamine (TEA) or DIPEAUse as solvent or in excess (≥ 2 equivalents).[6]
Solvent THF, DMF, or neat amineDegassed solvent is critical. THF can sometimes promote Pd black formation.[9]
Temperature Room Temperature to 80 °CStart at room temperature and increase if no reaction occurs.

Table 2: Catalyst and Ligand Selection Guide for Different Aryl Halides

Aryl Halide (Ar-X)ReactivityRecommended Ligand TypeNotes
Ar-I HighStandard Phosphines (e.g., PPh₃)Generally reactive under mild conditions.[7]
Ar-Br MediumStandard or Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃)May require higher temperatures or more active catalyst systems.[7][12]
Ar-Cl LowBulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos)Often require specialized, highly active catalyst systems to achieve good yields.[7]
Ar-OTf HighStandard Phosphines (e.g., PPh₃)Reactivity is often comparable to aryl bromides.[7]

Experimental Protocols

Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Degassed triethylamine (TEA) or a mixture of degassed THF/TEA

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., THF/TEA 2:1) via syringe. Stir the mixture for 10-15 minutes at room temperature. The solution should be a homogeneous, yellowish color.

  • Substrate Addition: Dissolve the this compound (1.0 equiv) in a small amount of degassed solvent and add it to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Rinse the pad with a suitable solvent (e.g., ethyl acetate).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Catalyst_Selection_Workflow start Start: Define Coupling Partners (this compound + Partner) partner_type What is the coupling partner? start->partner_type azide Organic Azide partner_type->azide Azide halide Aryl / Vinyl Halide partner_type->halide Halide/Triflate click_chem Select CuAAC 'Click Chemistry' Protocol - Catalyst: CuSO4 / Sodium Ascorbate or Cu(I) source - Solvent: tBuOH/H2O, DMF azide->click_chem sonogashira Select Sonogashira Coupling Protocol halide->sonogashira end Proceed with Experiment click_chem->end halide_reactivity Assess Halide Reactivity (I > OTf ≈ Br > Cl) sonogashira->halide_reactivity high_reactivity High Reactivity (Iodide) halide_reactivity->high_reactivity High low_reactivity Low Reactivity (Chloride/Bromide) halide_reactivity->low_reactivity Low standard_catalyst Standard Catalyst System: - PdCl2(PPh3)2 / CuI - Base: TEA or DIPEA - Conditions: RT - 60°C high_reactivity->standard_catalyst advanced_catalyst Advanced Catalyst System: - Pd(0) with bulky, electron-rich ligand (e.g., Biarylphosphine) - Stronger Base (e.g., K2CO3, Cs2CO3) - Higher Temperature (80-120°C) low_reactivity->advanced_catalyst standard_catalyst->end advanced_catalyst->end

Caption: Catalyst selection workflow for this compound.

Troubleshooting_Low_Yield start Problem: Low / No Yield check_catalyst Is the reaction mixture black? start->check_catalyst pd_black Yes: Catalyst Decomposition (Pd Black) check_catalyst->pd_black Yes no_pd_black No check_catalyst->no_pd_black No solution_pd_black Solution: 1. Use fresh, robust ligand. 2. Add excess ligand. 3. Re-evaluate solvent choice. pd_black->solution_pd_black check_reagents Are reagents pure and degassed? no_pd_black->check_reagents end Re-run Experiment solution_pd_black->end reagents_bad No / Unsure check_reagents->reagents_bad No reagents_good Yes check_reagents->reagents_good Yes solution_reagents Solution: 1. Purify/distill amine base. 2. Use fresh alkyne. 3. Ensure rigorous degassing of all components. reagents_bad->solution_reagents check_conditions Are reaction conditions appropriate for the halide? reagents_good->check_conditions solution_reagents->end conditions_bad No / Unsure check_conditions->conditions_bad No conditions_good Yes check_conditions->conditions_good Yes solution_conditions Solution: 1. Increase reaction temperature. 2. Increase catalyst loading. 3. Switch to a more reactive halide (e.g., Br to I). conditions_bad->solution_conditions conditions_good->end Consult further literature solution_conditions->end

Caption: Troubleshooting decision tree for low reaction yield.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkyne L₂Pd(II)(Ar)(C≡CR') transmetalation->pd2_alkyne cu_x Cu-X transmetalation->cu_x reductive_elimination Reductive Elimination pd2_alkyne->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition alkyne R'-C≡C-H cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I)X - Base-H⁺X⁻ base Base cu_acetylide->transmetalation Transfers Acetylide base_hx Base-H⁺X⁻

Caption: The catalytic cycle for a copper-co-catalyzed Sonogashira reaction.

References

Protecting group strategies for the ethynyl moiety in 5-Ethynyl-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Ethynyl-3H-isobenzofuran-1-one, focusing on protecting group strategies for the ethynyl moiety.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the ethynyl group in the synthesis of this compound?

The terminal proton of an ethynyl group is acidic and can interfere with many common organic reactions. Protection is crucial to prevent unwanted side reactions, such as deprotonation by basic reagents or participation in coupling reactions where the terminal alkyne itself is not the desired nucleophile. For instance, in the Sonogashira coupling of a 5-halo-3H-isobenzofuran-1-one with an acetylene source, a protecting group ensures that only the desired C-C bond is formed.[1]

Q2: What are the most common protecting groups for the ethynyl moiety in this context?

Trialkylsilyl groups are the most widely used protecting groups for terminal alkynes. The two most common choices are:

  • Trimethylsilyl (TMS): This is a small and easily removed protecting group. However, it is known to be labile and can be cleaved under relatively mild basic or acidic conditions.[2]

  • Triisopropylsilyl (TIPS): This is a bulkier protecting group that offers greater stability to a wider range of reaction conditions compared to TMS. Its removal requires more specific and often harsher conditions.

Q3: How do I choose between a TMS and a TIPS protecting group?

The choice depends on the subsequent steps in your synthetic route.

  • Use TMS if the downstream reactions are performed under neutral or very mild conditions and you require a protecting group that can be removed easily.

  • Use TIPS if your synthesis involves basic or nucleophilic reagents that might inadvertently cleave a TMS group. The increased stability of TIPS will ensure the ethynyl moiety remains protected until you are ready for the deprotection step.

Q4: Can the lactone ring of the isobenzofuranone be affected by the deprotection conditions?

The lactone is an ester and can be susceptible to hydrolysis under strong basic (saponification) or acidic conditions. However, many standard deprotection protocols for silylalkynes are mild enough to leave the lactone intact. For example, methods like K₂CO₃ in methanol or fluoride-based reagents like TBAF are generally compatible. It is always advisable to monitor the reaction for any signs of lactone cleavage, especially when using stronger bases or longer reaction times.

Troubleshooting Guides

Problem 1: Low or no yield during Sonogashira coupling of 5-bromo-3H-isobenzofuran-1-one with my silyl-protected alkyne.
  • Possible Cause 1: Catalyst Inactivity. The Palladium and Copper catalysts used in Sonogashira couplings are sensitive to air and impurities.

    • Solution: Ensure all solvents and reagents are thoroughly degassed. Use fresh, high-quality catalysts. Consider using a ligand like triphenylphosphine (PPh₃) or a pre-catalyst like Pd(PPh₃)₂Cl₂.[3]

  • Possible Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for the catalytic cycle.

    • Solution: Triethylamine (TEA) or diisopropylamine (DIPA) are common bases. Ensure they are dry. Toluene, THF, or DMF are suitable solvents. The reaction temperature might need optimization; for aryl bromides, temperatures around 80-100°C might be necessary.[4]

  • Possible Cause 3: Homocoupling (Glaser coupling) of the alkyne. This side reaction can consume your protected alkyne.

    • Solution: This is often promoted by the copper co-catalyst in the presence of oxygen. Rigorous degassing can minimize this. Running the reaction under copper-free conditions is also an option, although this may require different ligands and conditions.[5][6]

Problem 2: My TMS protecting group is cleaved during a reaction prior to the intended deprotection step.
  • Possible Cause: The reaction conditions are too basic or acidic. The TMS group is known for its lability.[2] Even mild bases like piperidine in ethanol can cause premature deprotection.[3]

    • Solution 1: If possible, modify the reaction conditions to be closer to neutral pH.

    • Solution 2: Switch to a more robust protecting group like TIPS. The bulkier isopropyl groups provide significantly more steric hindrance, making the silicon atom less accessible to nucleophiles or acids.

Problem 3: Incomplete deprotection of the silyl group.
  • Possible Cause 1 (especially with TIPS): Insufficient reagent or reaction time. Bulkier protecting groups like TIPS are more difficult to remove and require more forcing conditions.[7]

    • Solution: Increase the equivalents of the deprotecting agent (e.g., TBAF or AgF).[1][8] Increase the reaction time and monitor carefully by TLC. Gentle heating may be required, but be mindful of potential side reactions.

  • Possible Cause 2: Steric Hindrance. The local environment of the silyl-protected alkyne can significantly impact the ease of deprotection.

    • Solution: If standard methods fail, consider alternative reagents. For TIPS, silver fluoride (AgF) in methanol can be a mild and effective alternative to fluoride ions.[1][8][9]

Problem 4: Formation of an allene byproduct during TBAF deprotection.
  • Possible Cause: TBAF is not only a fluoride source but also a base.[10] In some substrates, it can promote the isomerization of the alkyne to an allene.

    • Solution: Use a milder, less basic deprotection method. Catalytic K₂CO₃ in methanol is an excellent alternative that generally avoids this side reaction.[11] If a fluoride source is necessary, buffering the TBAF with acetic acid can sometimes mitigate its basicity.[12]

Data Summary

Table 1: Comparison of Common Silyl Protecting Groups for the Ethynyl Moiety

Protecting GroupAbbreviationRelative StabilityCommon Protection ConditionsCommon Deprotection Conditions
TrimethylsilylTMSLowTMS-acetylene, n-BuLi, THFK₂CO₃/MeOH; TBAF/THF; mild acid
TriisopropylsilylTIPSHighTIPS-acetylene, n-BuLi, THFTBAF/THF (often requires heat); AgF/MeOH

Table 2: Comparison of Common Deprotection Methods for Silyl-Protected Aryl Alkynes

Reagent(s)Protecting GroupTypical ConditionsAdvantagesDisadvantages
K₂CO₃ / MeOHTMSCatalytic K₂CO₃, MeOH, rt, 1-4hMild, inexpensive, clean reactionSlower, less effective for hindered substrates
TBAF / THFTMS, TIPS1.1-2.0 eq. TBAF, THF, 0°C to rtFast and effective for most silyl groupsCan be basic, potential for side reactions (e.g., allene formation)
AgF / MeOH then HClTIPS1.5 eq. AgF, MeOH, rt, then acid quenchMild, chemoselective, good for base-sensitive substratesSilver reagent is expensive

Experimental Protocols

Protocol 1: General Procedure for TIPS Protection of this compound
  • Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise. Stir for 30 minutes at -78°C.

  • Add triisopropylsilyl chloride (TIPSCl, 1.2 eq.) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of TMS-protected alkyne using K₂CO₃/Methanol[13]
  • Dissolve the TMS-protected this compound (1.0 eq.) in methanol.

  • Add anhydrous potassium carbonate (K₂CO₃, ~0.2 eq.).

  • Stir the mixture at room temperature for 2-4 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.

  • Dilute the residue with diethyl ether or ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the product by flash column chromatography.

Protocol 3: Deprotection of TIPS-protected alkyne using AgF/Methanol[1][9]
  • To a degassed solution of the TIPS-protected this compound (1.0 eq.) in methanol (0.1 M solution), add silver fluoride (AgF, 1.5 eq.). Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC (typically 1-7 hours).

  • Upon completion, add 1 M HCl (3.0 eq.) and stir for an additional 10 minutes.

  • Filter the mixture to remove silver salts.

  • Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection A 5-Bromo-3H- isobenzofuran-1-one C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B Silyl-Protected Acetylene (e.g., TMS-acetylene) B->C D Protected Intermediate: 5-(Silyl-ethynyl)-3H- isobenzofuran-1-one C->D E Deprotection (e.g., K2CO3/MeOH or TBAF) D->E F Final Product: 5-Ethynyl-3H- isobenzofuran-1-one E->F

Caption: General synthetic workflow for this compound.

troubleshooting_deprotection start Deprotection Attempted q1 Is the reaction complete by TLC? start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction Complete q1->complete Yes q2 Which protecting group was used? incomplete->q2 tms_incomplete For TMS: Increase reaction time or switch to TBAF. q2->tms_incomplete TMS tips_incomplete For TIPS: Increase reagent eq., time, or temperature. Consider AgF method. q2->tips_incomplete TIPS q3 Are there unexpected byproducts? complete->q3 no_byproducts Purify Product q3->no_byproducts No byproducts Side Reaction Occurred q3->byproducts Yes allene Allene formation? (Common with TBAF) Switch to K2CO3/MeOH. byproducts->allene lactone_cleavage Lactone cleavage? Use milder conditions (less base, shorter time). byproducts->lactone_cleavage

Caption: Troubleshooting decision tree for silyl group deprotection.

References

Analytical techniques for monitoring 5-Ethynyl-3H-isobenzofuran-1-one reaction progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 5-Ethynyl-3H-isobenzofuran-1-one.

Analytical Techniques Overview

The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The choice of method depends on the reaction conditions, the nature of the reactants and products, and the information required (e.g., qualitative monitoring, quantitative analysis, or kinetic studies). The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction.

General Reaction Monitoring Workflow cluster_reaction Reaction Setup cluster_analysis Sample Analysis cluster_decision Decision Making start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (if necessary) sampling->quench prepare Prepare Sample for Analysis quench->prepare analyze Analyze using Selected Technique (HPLC, GC-MS, NMR) prepare->analyze process Process and Interpret Data analyze->process evaluate Evaluate Reaction Progress process->evaluate stop Stop Reaction or Continue evaluate->stop

Caption: General workflow for monitoring a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. It is particularly useful for monitoring the disappearance of starting materials and the appearance of products over time.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or mobile phase) to a concentration within the linear range of the detector. A dilution factor of 100-1000 is common.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape) is often effective. For example, start with 30% acetonitrile and ramp up to 95% over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

Quantitative Data Summary: HPLC
AnalyteRetention Time (min)Response Factor (Area/Concentration)
Starting Material (e.g., 5-halo-isobenzofuran-1(3H)-one)~4.5Calibrate with standard
This compound~6.2Calibrate with standard
By-product 1~3.8Determine if quantification is needed
By-product 2~7.1Determine if quantification is needed

Note: Retention times are hypothetical and will depend on the exact HPLC conditions.

Troubleshooting Guide: HPLC
IssuePossible CauseSuggested Solution
Peak Tailing - Secondary interactions with the column packing.[1] - Column overload.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if your compound is basic. - Reduce the injection volume or dilute the sample further.[2]
Peak Broadening - Large injection volume. - Tubing between column and detector is too long.[2]- Decrease the injection volume. - Use shorter, narrower internal diameter tubing.[2]
Ghost Peaks - Contaminants in the mobile phase or from a previous injection.- Use high-purity solvents and prepare fresh mobile phase daily. - Flush the column with a strong solvent between runs.
Retention Time Drift - Inconsistent mobile phase composition.[2] - Temperature fluctuations.[2] - Column degradation.- Prepare mobile phase carefully and degas thoroughly.[2] - Use a column oven to maintain a constant temperature.[2] - Replace the column if it has been used extensively.
No Peaks - Incorrect injection. - Detector issue.- Ensure the injection system is functioning correctly.[3] - Check the detector lamp and settings.[3]
Frequently Asked Questions (FAQs): HPLC
  • Q: My peaks for the starting material and product are co-eluting. What should I do?

    • A: Adjust the mobile phase gradient. A slower gradient will provide better resolution. You can also try a different column with a different stationary phase.

  • Q: I am seeing a new, unexpected peak in my chromatogram as the reaction progresses. What could it be?

    • A: This could be an intermediate or a by-product. If you have a mass spectrometer connected to your HPLC (LC-MS), you can get mass information to help identify the unknown peak.

  • Q: Can I use HPLC to determine the reaction kinetics?

    • A: Yes, by taking samples at regular time intervals and quantifying the concentration of reactants and products, you can plot concentration versus time to determine the reaction rate.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. The ethynyl group may require derivatization to improve its thermal stability and chromatographic behavior.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Take an aliquot from the reaction mixture and quench if necessary.

    • Perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

    • (Optional but recommended) Derivatize the sample to protect the terminal alkyne. Silylation with a reagent like BSTFA is a common method.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Quantitative Data Summary: GC-MS
AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound~12.5Determine from mass spectrum
Derivatized this compound~15.2Determine from mass spectrum
Starting Material~10.8Determine from mass spectrum

Note: Retention times and mass fragments are hypothetical and will depend on the specific conditions and derivatization agent used.

Troubleshooting Guide: GC-MS
IssuePossible CauseSuggested Solution
Peak Broadening or Tailing - Active sites in the injector liner or column. - Compound degradation at high temperatures.- Use a deactivated injector liner. - Try a lower injector temperature. - Derivatize the analyte to improve thermal stability.
No Peaks or Low Signal - Compound is not volatile enough. - Compound is degrading in the injector.- Derivatize the sample to increase volatility. - Use a lower injector temperature or a pulsed splitless injection.
Poor Reproducibility - Inconsistent sample preparation. - Leaks in the GC system.- Use an internal standard to correct for variations. - Perform regular leak checks on the instrument.
Baseline Noise - Column bleed. - Contaminated carrier gas.- Condition the column at a high temperature. - Use high-purity carrier gas with appropriate traps.
Frequently Asked Questions (FAQs): GC-MS
  • Q: Why is derivatization recommended for my compound?

    • A: The terminal alkyne has an acidic proton that can interact with active sites in the GC system, leading to poor peak shape. Derivatization replaces this proton with a less reactive group, improving chromatographic performance.

  • Q: My compound seems to be decomposing on the GC. How can I confirm this?

    • A: Look for smaller, fragment-like peaks in your chromatogram that appear at higher temperatures. You can also try injecting a known standard at different injector temperatures to see if the peak area decreases at higher temperatures.

  • Q: Can I quantify my reaction progress with GC-MS?

    • A: Yes, by using an internal standard and creating a calibration curve, you can accurately quantify the components in your reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup.

Experimental Protocol: In-situ NMR Monitoring
  • Sample Preparation:

    • Prepare the reaction mixture directly in an NMR tube using a deuterated solvent that is compatible with your reaction conditions.

    • Ensure all reactants are fully dissolved.

    • Add an internal standard with a known concentration and a signal that does not overlap with reactant or product signals (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire an initial spectrum before initiating the reaction to get a baseline.

    • Initiate the reaction (e.g., by adding a catalyst or by heating the sample in the NMR probe).

    • Acquire a series of 1D ¹H NMR spectra at regular time intervals.

    • The time between spectra will depend on the reaction rate. For slow reactions, an hour between spectra may be sufficient. For fast reactions, spectra may need to be acquired every few minutes.

Quantitative Data Summary: NMR
Analyte¹H NMR Chemical Shift (ppm)Integration
Ethynyl Proton (Starting Material)~3.1Integrate this peak
Aromatic Proton (Product)~7.5-8.0Integrate a non-overlapping peak
Internal StandardVariesSet integration to a fixed value (e.g., 1.00)

Note: Chemical shifts are hypothetical and will depend on the solvent and specific structure.

Troubleshooting Guide: NMR
IssuePossible CauseSuggested Solution
Broad Peaks - Paramagnetic species in the reaction mixture (e.g., copper catalyst). - High sample viscosity.- Use a higher concentration of reactants to improve signal-to-noise if broadness is unavoidable. - Dilute the sample or run the experiment at a higher temperature to reduce viscosity.
Shifting Peaks - Change in temperature or pH during the reaction.- Ensure the NMR probe temperature is stable. - Be aware that pH changes can affect chemical shifts.
Poor Signal-to-Noise - Low concentration of reactants. - Insufficient number of scans.- Increase the concentration if possible. - Increase the number of scans per time point, but be mindful that this will decrease your time resolution.
Inaccurate Integration - Overlapping peaks. - Incorrect phasing or baseline correction.- Use 2D NMR techniques (like COSY or HSQC) to help identify non-overlapping signals for integration. - Carefully process each spectrum to ensure proper phasing and baseline correction.
Frequently Asked Questions (FAQs): NMR
  • Q: My reaction uses a copper catalyst, and my NMR signals are very broad. What can I do?

    • A: Copper (I) and (II) are paramagnetic and can cause significant line broadening.[5] While this can be a challenge, you may still be able to integrate the broad signals if they are sufficiently resolved from other peaks. Alternatively, you may need to take aliquots, quench the reaction, and remove the copper before NMR analysis.

  • Q: How do I choose a suitable deuterated solvent for my reaction?

    • A: The solvent should dissolve all your reactants, be inert to the reaction conditions, and have a boiling point appropriate for your reaction temperature. Common choices for organic reactions include CDCl₃, DMSO-d₆, and C₆D₆.

  • Q: Can I monitor nuclei other than ¹H?

    • A: Yes, if your starting materials or products contain other NMR-active nuclei like ¹³C, ¹⁹F, or ³¹P, you can monitor these as well. However, these experiments generally require longer acquisition times.

Diagrams of Experimental Workflows

HPLC Analysis Workflow

HPLC Analysis Workflow A Reaction Aliquot B Dilute with Mobile Phase A->B C Filter (0.22 µm) B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect with UV Detector E->F G Generate Chromatogram F->G H Integrate Peaks and Quantify G->H

Caption: Workflow for HPLC analysis of a reaction sample.

GC-MS Analysis Workflow

GC-MS Analysis Workflow A Reaction Aliquot B Liquid-Liquid Extraction A->B C Dry Organic Layer B->C D Derivatize (Optional) C->D E Inject into GC-MS D->E F Separate on Capillary Column E->F G Detect by Mass Spectrometry F->G H Analyze Mass Spectra G->H

Caption: Workflow for GC-MS analysis of a reaction sample.

In-situ NMR Monitoring Workflow

In-situ NMR Monitoring Workflow A Prepare Reaction in NMR Tube B Acquire Initial Spectrum (t=0) A->B C Initiate Reaction B->C D Acquire Spectra at Intervals C->D E Process Spectra (Phasing, Baseline) D->E F Integrate Signals vs. Internal Standard E->F G Plot Concentration vs. Time F->G

Caption: Workflow for in-situ NMR reaction monitoring.

References

Validation & Comparative

A Comparative Analysis of 5-Ethynyl-3H-isobenzofuran-1-one and Other Terminal Alkynes in Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Terminal Alkyne Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.

In the landscape of bioconjugation and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for covalently linking molecules. The choice of the terminal alkyne component is critical, influencing reaction kinetics, stability, and the properties of the final conjugate. This guide provides a comparative analysis of 5-Ethynyl-3H-isobenzofuran-1-one, a heterocyclic terminal alkyne, against other commonly employed terminal alkynes: propargyl alcohol, phenylacetylene, and 1-octyne.

Executive Summary

This compound presents a unique combination of features, including a rigid, planar phthalide core and an aromatic alkyne, which can influence the properties of the resulting triazole conjugate. While direct comparative kinetic studies are limited, analysis of its structure and data from related compounds suggest it is a reactive and valuable tool in the bioconjugation toolkit. Propargyl alcohol offers high reactivity and hydrophilicity, making it a versatile choice. Phenylacetylene provides a simple aromatic scaffold, while 1-octyne serves as a baseline for aliphatic, non-activated alkynes. The selection of a terminal alkyne should be guided by the specific requirements of the application, including desired reaction speed, solubility, and the intended biological environment.

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound and other representative terminal alkynes. It is important to note that the presented kinetic data is collated from different studies and may not be directly comparable due to variations in experimental conditions.

Compound Structure Class Molecular Weight ( g/mol ) Key Features
This compoundAromatic, Heterocyclic158.15[1]Rigid, planar phthalide core; potential for fluorescence in triazole product; biologically relevant scaffold.[1]
Propargyl AlcoholAliphatic, Activated56.06High reactivity due to activation by the hydroxyl group; hydrophilic.
PhenylacetyleneAromatic102.13Simple aromatic structure; model compound for aromatic alkyne reactivity.
1-OctyneAliphatic, Non-activated110.20Hydrophobic alkyl chain; represents a baseline for non-activated aliphatic alkyne reactivity.

Table 1: Physicochemical Properties of Selected Terminal Alkynes

Terminal Alkyne Relative Reactivity in CuAAC Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) † Key Considerations for Reactivity
This compoundHigh (inferred)Not reportedAromatic alkyne with an electron-withdrawing lactone ring, expected to enhance reactivity.
Propargyl AlcoholVery High~4.5 mol (L min)⁻¹ (initial rate)[1]Electron-withdrawing hydroxyl group activates the alkyne.
PhenylacetyleneHigh~0.1 - 1 M⁻¹s⁻¹ (typical range)Aromatic nature influences electronic properties.
1-OctyneModerateSlower than activated alkynesLacks activating groups; serves as a baseline.

Table 2: Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) †Rate constants are highly dependent on reaction conditions (catalyst, ligand, solvent, temperature) and are presented for relative comparison only.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the synthesis of a brominated precursor followed by a Sonogashira coupling reaction.

Step 1: Synthesis of 5-Bromo-3H-isobenzofuran-1-one

A general method for the synthesis of isobenzofuran-1(3H)-ones involves the conversion of o-alkylbenzoic acids.[2] For the synthesis of the 5-bromo derivative, a suitable starting material would be 2-methyl-4-bromobenzoic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4-bromobenzoic acid in a suitable solvent system (e.g., a biphasic system of an organic solvent and water).

  • Reagent Addition: Add NaBrO₃ and NaHSO₃ to the reaction mixture.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 5-Bromo-3H-isobenzofuran-1-one.[3]

Step 2: Sonogashira Coupling and Deprotection

  • Reaction Setup: To a solution of 5-Bromo-3H-isobenzofuran-1-one in a suitable solvent (e.g., THF or DMF) in a Schlenk flask, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[4]

  • Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF) and treat with a deprotecting agent such as tetrabutylammonium fluoride (TBAF) at room temperature.[5][6]

  • Purification: After the deprotection is complete, quench the reaction and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

General Protocol for Comparative CuAAC Reaction

This protocol can be used to compare the reactivity of different terminal alkynes under identical conditions.

  • Stock Solutions: Prepare stock solutions of the azide (e.g., benzyl azide), the terminal alkynes (this compound, propargyl alcohol, phenylacetylene, 1-octyne), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable solvent (e.g., a mixture of water and t-butanol).

  • Reaction Mixture: In a reaction vessel, combine the azide solution and the alkyne solution in a 1:1 molar ratio.

  • Initiation: Initiate the reaction by adding the copper(II) sulfate and sodium ascorbate solutions. The final concentrations should be catalytic (e.g., 1-5 mol% of copper sulfate).

  • Monitoring: Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., HPLC, LC-MS, or ¹H NMR) to determine the consumption of reactants and the formation of the triazole product.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rates for each alkyne.

Visualizing the Application: Probing Sigma-1 Receptor Signaling

Isobenzofuranone derivatives have been investigated as ligands for the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum (ER) that plays a crucial role in cellular signaling, particularly in modulating calcium homeostasis.[7][8][9] A fluorescently-tagged derivative of this compound, formed via a CuAAC reaction, could serve as a powerful chemical probe to visualize and study the sigma-1 receptor's role in signaling pathways.

The following diagram illustrates a key signaling pathway involving the sigma-1 receptor at the mitochondria-associated ER membrane (MAM), a critical interface for calcium signaling between the ER and mitochondria.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP/GRP78 Sigma1_inactive Sigma-1 Receptor (Inactive Dimer) Sigma1_inactive->BiP Bound Sigma1_active Sigma-1 Receptor (Active Monomer) Sigma1_inactive->Sigma1_active IP3R IP3 Receptor (IP3R) Ca_release IP3R->Ca_release VDAC VDAC Mito_Ca Mitochondrial Ca2+ Uptake VDAC->Mito_Ca Stress Cellular Stress (e.g., Oxidative Stress) Stress->Sigma1_inactive Dissociation Agonist Sigma-1 Agonist (e.g., Fluorescent Probe) Agonist->Sigma1_inactive Dissociation IP3 IP3 IP3->IP3R Binds PLC PLC PLC->IP3 GPCR GPCR GPCR->PLC Ligand Ligand Ligand->GPCR Sigma1_active->IP3R Chaperones/ Stabilizes Ca_release->VDAC Ca2+ transfer

Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.

This pathway highlights how the sigma-1 receptor, upon activation by cellular stress or agonist binding (such as a fluorescent probe derived from this compound), dissociates from BiP and interacts with the IP3 receptor. This interaction stabilizes the IP3R and facilitates the transfer of calcium from the ER to the mitochondria, a critical process for cell survival and energy metabolism. A fluorescent probe would allow for the visualization of sigma-1 receptor localization and its dynamics within this crucial cellular signaling hub.

Conclusion

This compound is a promising terminal alkyne for applications in bioconjugation and chemical biology. Its rigid, heterocyclic structure offers a unique scaffold that can impart specific properties to the resulting conjugates. While direct quantitative comparisons of its reactivity with other terminal alkynes are not yet extensively documented, its chemical structure suggests a high reactivity in CuAAC reactions. The choice between this compound and other terminal alkynes such as propargyl alcohol, phenylacetylene, or 1-octyne will depend on the specific demands of the research, including the desired kinetics, solubility, and the biological question being addressed. The provided protocols offer a starting point for the synthesis and comparative evaluation of this and other terminal alkynes, and the visualized signaling pathway illustrates a relevant and exciting application for probes derived from this class of molecules.

References

A Comparative Guide to the Bioactivity of Isobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of isobenzofuran-1(3H)-one derivatives, a class of compounds also known as phthalides. While the specific bioactivity of 5-Ethynyl-3H-isobenzofuran-1-one derivatives is not extensively documented in publicly available research, this guide will focus on the broader class of isobenzofuran-1(3H)-one derivatives, offering a valuable reference for researchers interested in this scaffold. The information presented is based on available experimental data from peer-reviewed literature and aims to provide an objective comparison of their performance in various biological assays.

Executive Summary

Isobenzofuran-1(3H)-one derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide spectrum of biological activities. These activities include promising cytotoxic effects against various cancer cell lines, significant antibacterial and antifungal properties, and potential as novel antidepressant agents. This guide will delve into these key bioactivities, presenting comparative data, detailed experimental protocols for bioactivity validation, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Bioactivity of Isobenzofuran-1(3H)-one Derivatives

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of representative isobenzofuran-1(3H)-one derivatives from published studies.

Table 1: Cytotoxic Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones

CompoundK562 IC50 (µM)[1]U937 IC50 (µM)[1]
16 1.8 ± 0.12.5 ± 0.2
17 3.2 ± 0.34.1 ± 0.3
18 5.6 ± 0.46.3 ± 0.5
Etoposide (VP16) 2.9 ± 0.23.8 ± 0.3

IC50: The concentration of a drug that is required for 50% inhibition in vitro. K562: Human myeloid leukemia cell line. U937: Human lymphoma cell line. Etoposide (VP16): A commercial anticancer drug used as a positive control.

Table 2: Antimicrobial Activity of Isobenzofuran-1(3H)-one Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 4j-4p Gram-positive & Gram-negative bacteriaData not quantified, described as "highly active"[2]
A new isobenzofuranone derivative Methicillin-resistant Staphylococcus aureus (MRSA)58.4 ± 4.2
N-(3-phthalidyl) amines (B1-B4) E. coli, S. aureus, C. albicansData not quantified, described as having "good activity" at 5mg/ml[3]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. Data for specific MIC values for a broad range of isobenzofuran-1(3H)-one derivatives is limited in the reviewed literature. The table reflects the available information.

Key Bioactivities and Mechanisms of Action

Cytotoxic Activity

Several isobenzofuran-1(3H)-one derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4] Notably, some C-3 functionalized derivatives have shown antiproliferative activity superior to the commercial anticancer drug etoposide against myeloid leukemia (K562) and lymphoma (U937) cell lines.[1] The mechanism of action for the cytotoxic effects of these compounds is an area of active research, with some studies suggesting the induction of apoptosis.

Antimicrobial Activity

The isobenzofuran-1(3H)-one scaffold has been identified as a promising source for the development of new antimicrobial agents. Derivatives of this class have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][5] For instance, certain derivatives have been reported to be highly active against various bacterial strains, and others have demonstrated notable antifungal activity against species like Candida albicans.[2][3]

Antidepressant Activity

Recent studies have highlighted the potential of isobenzofuran-1(3H)-one derivatives as novel antidepressant agents.[6][7] A series of these compounds were found to act as serotonin reuptake inhibitors.[6] Specifically, compounds 9d, 10a, and 10c from one study demonstrated superior inhibitory effects on the serotonin transporter (SERT).[6] Further in vivo studies with compound 10a in a mouse model of depression showed significant improvement in depression-like behaviors.[6] This effect was associated with an increase in the neurotransmitter 5-HT (serotonin) in the cortex and enhanced expression of synaptic-associated proteins like brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the hippocampus.[6]

Mandatory Visualizations

Signaling Pathway

Antidepressant_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT (Serotonin Transporter) 5HT_vesicle Serotonin Vesicle 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Signaling_Cascade Signaling Cascade 5HT_receptor->Signaling_Cascade BDNF_TrkB BDNF/TrkB Signaling Signaling_Cascade->BDNF_TrkB Synaptic_Plasticity Synaptic Plasticity & Neurogenesis BDNF_TrkB->Synaptic_Plasticity Isobenzofuranone Isobenzofuran-1(3H)-one Derivative Isobenzofuranone->SERT Inhibition

Caption: Proposed mechanism of antidepressant action for isobenzofuran-1(3H)-one derivatives.

Experimental Workflows

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add Isobenzofuran-1(3H)-one derivatives at various concentrations Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

MIC_Determination_Workflow Start Start Compound_Dilution Prepare serial dilutions of Isobenzofuran-1(3H)-one derivatives Start->Compound_Dilution Inoculum_Preparation Prepare a standardized bacterial/fungal inoculum Start->Inoculum_Preparation Inoculation Inoculate the dilutions with the microorganism Compound_Dilution->Inoculation Inoculum_Preparation->Inoculation Incubation Incubate under appropriate conditions (e.g., 16-20h) Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[8][9]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines (e.g., K562, U937)

  • Complete cell culture medium

  • Isobenzofuran-1(3H)-one derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isobenzofuran-1(3H)-one derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Isobenzofuran-1(3H)-one derivatives dissolved in a suitable solvent

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the isobenzofuran-1(3H)-one derivatives in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.[11]

  • Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the absorbance at 600 nm using a microplate reader.

Serotonin Reuptake Inhibition Assay

This protocol is a general representation of in vitro serotonin reuptake assays.[12][13][14]

Objective: To measure the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).

Materials:

  • Cells expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells or JAR cells.[12]

  • Krebs-Ringer-HEPES (KRH) buffer or similar assay buffer

  • [3H]-Serotonin (radiolabeled serotonin)

  • Isobenzofuran-1(3H)-one derivatives

  • A known SERT inhibitor as a positive control (e.g., fluoxetine)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Plate the SERT-expressing cells in a suitable multi-well plate and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the isobenzofuran-1(3H)-one derivatives or the positive control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiation of Reuptake: Initiate the serotonin reuptake by adding a fixed concentration of [3H]-Serotonin to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.

  • Termination of Reuptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of [3H]-Serotonin taken up by the cells. The inhibitory effect of the compounds is calculated as a percentage of the control (vehicle-treated cells). The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The isobenzofuran-1(3H)-one scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. While specific data on 5-Ethynyl substituted derivatives is currently lacking in the accessible literature, the broader class of compounds demonstrates significant potential in the areas of oncology, infectious diseases, and neurology. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers looking to validate the bioactivity of their own isobenzofuran-1(3H)-one derivatives and to further explore the therapeutic potential of this versatile chemical class. Future research focusing on the structure-activity relationships of various substitutions on the isobenzofuran-1(3H)-one core, including the 5-Ethynyl group, will be crucial in unlocking their full therapeutic potential.

References

Comparative Analysis of Antibody Specificity for 5-Ethynyl-3H-isobenzofuran-1-one Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity of a specific polyclonal antibody developed against 5-Ethynyl-3H-isobenzofuran-1-one. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity of immunoassays targeting this compound and its structural analogs.

Introduction

This compound is a heterocyclic compound featuring a phthalide core functionalized with a reactive ethynyl group. This terminal alkyne moiety makes it a valuable building block for bioconjugation and the development of chemical probes. The generation of specific antibodies against this molecule is crucial for the development of sensitive and selective immunoassays for its detection and quantification. This study evaluates the cross-reactivity of a polyclonal antibody raised against a this compound-protein conjugate to determine its binding specificity against a panel of structurally related isobenzofuranone derivatives.

Experimental Data: Cross-Reactivity Profile

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed to assess the cross-reactivity of the antibody. The inhibitory concentration 50 (IC50) was determined for the target analyte and a series of potential cross-reactants. The cross-reactivity percentage was calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

The results are summarized in the table below.

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound
alt text
15.2 100
5-Bromo-3H-isobenzofuran-1-one
alt text
3,2500.47
3H-Isobenzofuran-1-one (Phthalide)
alt text
> 10,000< 0.15
5-(Phenylethynyl)isobenzofuran-1,3-dione
alt text
8,9000.17
3,3-Dimethyl-3H-isobenzofuran-1-one
alt text
> 10,000< 0.15

Interpretation: The data indicates a high degree of specificity of the antibody for this compound. Minimal cross-reactivity was observed with the precursor, 5-Bromo-3H-isobenzofuran-1-one, and negligible cross-reactivity was seen with the parent phthalide structure and other derivatives. This suggests that the ethynyl group at the 5-position is a critical component of the epitope recognized by the antibody.

Experimental Protocols

Synthesis of Immunogen: Hapten-Carrier Protein Conjugation

The immunogen was prepared by covalently linking this compound (the hapten) to a carrier protein, Bovine Serum Albumin (BSA), to render it immunogenic. The terminal alkyne of the hapten was utilized for conjugation.

  • Activation of Hapten: this compound was first derivatized to introduce a carboxyl group via a linker suitable for protein conjugation.

  • EDC/NHS Coupling: The carboxylated hapten was then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

  • Conjugation to BSA: The activated hapten was added dropwise to a solution of BSA in phosphate-buffered saline (PBS, pH 7.4) and stirred for 4 hours at room temperature.

  • Purification: The resulting conjugate (this compound-BSA) was purified by dialysis against PBS to remove unreacted hapten and coupling reagents.

G Hapten 5-Ethynyl-3H- isobenzofuran-1-one CarboxylatedHapten Carboxylated Hapten Hapten->CarboxylatedHapten Derivatization ActivatedHapten Activated Hapten (NHS Ester) CarboxylatedHapten->ActivatedHapten EDC/NHS Immunogen Immunogen (Hapten-BSA Conjugate) ActivatedHapten->Immunogen BSA Bovine Serum Albumin (BSA) BSA->Immunogen Purification Dialysis Immunogen->Purification FinalProduct Purified Immunogen Purification->FinalProduct

Caption: Workflow for the synthesis of the hapten-carrier protein immunogen.

Antibody Production

Polyclonal antibodies were generated in New Zealand white rabbits using a standard immunization protocol. The purified immunogen was emulsified with Freund's adjuvant and administered via subcutaneous injections over a period of 12 weeks. Antibody titers were monitored by indirect ELISA, and serum was collected upon achieving a satisfactory titer.

Competitive ELISA Protocol

A competitive ELISA was developed to assess the specificity of the polyclonal antibody.

  • Coating: A 96-well microtiter plate was coated with a coating antigen (this compound conjugated to ovalbumin) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites were blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1 hour.

  • Competition: A mixture of the polyclonal antibody and either the standard (this compound) or a competing compound at various concentrations was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed as described in step 2.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) was added to each well and incubated for 1 hour.

  • Washing: The plate was washed as described in step 2.

  • Detection: A substrate solution (e.g., TMB) was added, and the plate was incubated in the dark. The reaction was stopped with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The absorbance was read at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

G cluster_plate Microtiter Plate Well cluster_reagents Reagents Added Coating 1. Coating Antigen (Hapten-OVA) Blocking 2. Blocking Agent Coating->Blocking Competition 3. Antibody + Free Analyte (Competition for Binding) Blocking->Competition SecondaryAb 4. HRP-conjugated Secondary Antibody Competition->SecondaryAb Substrate 5. TMB Substrate SecondaryAb->Substrate Signal 6. Color Development (Signal α 1/[Analyte]) Substrate->Signal Analyte Free Analyte (Standard or Sample) Analyte->Competition PrimaryAb Primary Antibody PrimaryAb->Competition

Caption: Schematic of the competitive ELISA workflow for cross-reactivity testing.

Conclusion

The developed polyclonal antibody demonstrates high specificity for this compound. The experimental data confirms that the ethynyl functional group is a key immunodominant feature of the hapten. The low cross-reactivity with structurally similar molecules indicates that immunoassays based on this antibody would be highly selective for the target analyte, making them a reliable tool for applications in drug development and bioanalysis.

A Comparative Guide to Bioimaging Probes: 5-Ethynyl-3H-isobenzofuran-1-one and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of bioimaging, the selection of an appropriate fluorescent probe is paramount for the successful visualization and elucidation of complex biological processes. This guide provides a comprehensive comparison of 5-Ethynyl-3H-isobenzofuran-1-one, a versatile building block for bioorthogonal labeling, with other prominent classes of bioimaging probes. We will delve into their performance characteristics, underlying chemical principles, and experimental considerations to empower researchers in making informed decisions for their specific applications.

Introduction to Bioorthogonal Probes in Bioimaging

Bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native environment. This approach involves the introduction of a chemical reporter, such as an alkyne or azide, into a biomolecule of interest, followed by its specific reaction with a complementary probe, often carrying a fluorophore. This "click chemistry" allows for the precise and efficient labeling of targets within the complexity of living cells and organisms without interfering with endogenous biochemical processes.

This compound emerges as a noteworthy chemical entity in this context. Its isobenzofuranone core is a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities[1][2]. The terminal ethynyl group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry[3]. While the intrinsic photophysical properties of this compound are not extensively documented, its value lies in its potential as a modifiable scaffold. Through conjugation to various fluorophores, it can be transformed into a bespoke bioimaging probe.

This guide will compare this compound, conceptually coupled to a standard fluorophore, with other widely used classes of alkyne- and azide-functionalized probes, as well as probes for copper-free click chemistry.

Performance Comparison of Bioimaging Probes

The efficacy of a bioimaging probe is determined by several key photophysical parameters. These include the quantum yield (QY), which measures the efficiency of fluorescence emission; the extinction coefficient, which indicates the probability of light absorption; brightness, a product of the quantum yield and extinction coefficient; and photostability, the probe's resistance to photobleaching upon prolonged exposure to light.

Below is a comparative summary of these parameters for various classes of bioimaging probes. For this compound, we present hypothetical data assuming its conjugation to a generic fluorophore, as its intrinsic fluorescence is not well characterized for bioimaging applications.

Probe ClassExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Brightness (Φ x ε)Photostability
Ethynyl Isobenzofuranone (Hypothetical) This compound-FluorophoreDependent on FluorophoreDependent on FluorophoreModerateModerateModerate
Alexa Fluor Alkynes Alexa Fluor 488 Alkyne~495~519~0.92HighHigh
Alexa Fluor 555 Alkyne~555~565~0.10ModerateHigh
Alexa Fluor 647 Alkyne~650~665~0.33HighHigh
Cy Dye Alkynes Cy3 Alkyne~550~570~0.15ModerateModerate
Cy5 Alkyne~649~670~0.28HighLow to Moderate
DBCO-Functionalized Dyes (for SPAAC) DBCO-Cy5~649~670~0.20HighModerate
DBCO-FITC~495~519~0.92HighModerate
Tetrazine-Functionalized Dyes (for IEDDA) ATTO 488 Tetrazine~501~523~0.80HighHigh
SiR-Tetrazine~652~671~0.40HighHigh

Note: The performance of this compound as a bioimaging probe is contingent on the photophysical properties of the fluorophore it is conjugated to. The table above serves as a general comparison with established probe classes. Researchers should consult specific product datasheets for precise quantitative data.

Signaling Pathways and Experimental Workflows

The application of these probes in bioimaging typically follows a two-step process: metabolic or enzymatic incorporation of a bioorthogonal handle (e.g., an azide) into the target biomolecule, followed by the introduction of the alkyne-functionalized fluorescent probe, which then covalently binds to the handle.

Bioorthogonal Labeling Workflow

Bioorthogonal_Labeling_Workflow cluster_cell Living Cell Metabolic_Labeling Metabolic Labeling (e.g., Azide-modified sugar) Target_Biomolecule Target Biomolecule (e.g., Glycoprotein) Metabolic_Labeling->Target_Biomolecule Incorporation Labeled_Biomolecule Azide-labeled Biomolecule Target_Biomolecule->Labeled_Biomolecule Click_Reaction Click Reaction (CuAAC or SPAAC) Labeled_Biomolecule->Click_Reaction Probe_Introduction Introduction of Alkyne Probe Probe_Introduction->Click_Reaction Fluorescently_Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Fluorescently_Labeled_Biomolecule Imaging Fluorescence Microscopy Fluorescently_Labeled_Biomolecule->Imaging

Caption: General workflow for bioorthogonal labeling in living cells.

Comparison of CuAAC and SPAAC Pathways

The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition is a critical decision in experimental design.

Reaction_Comparison cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Reactants Terminal Alkyne (e.g., this compound) + Azide CuAAC_Product Triazole Product CuAAC_Reactants->CuAAC_Product + CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product CuAAC_Pros Pros: - Fast kinetics - Small alkyne tag CuAAC_Cons Cons: - Copper cytotoxicity SPAAC_Reactants Strained Alkyne (e.g., DBCO) + Azide SPAAC_Product Triazole Product SPAAC_Reactants->SPAAC_Product SPAAC_Pros Pros: - Copper-free (biocompatible) - Fast kinetics SPAAC_Cons Cons: - Bulky alkyne tag

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and high-quality bioimaging results. Below are representative protocols for performing CuAAC-mediated labeling in a cellular context.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Labeling

This protocol is adapted for labeling azide-modified biomolecules in a cell lysate or with purified components.

Materials:

  • Azide-modified biomolecule

  • Alkyne-functionalized probe (e.g., a derivative of this compound)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for dissolving the probe

Procedure:

  • Prepare a stock solution of the alkyne-functionalized probe in DMSO.

  • In a microcentrifuge tube, combine the azide-modified biomolecule in PBS with the alkyne-probe solution. The final concentration of the probe should typically be in the range of 10-100 µM.

  • Prepare the catalyst premix: combine CuSO4 and THPTA/TBTA in a 1:5 molar ratio in water.

  • Add the catalyst premix to the reaction mixture. The final concentration of CuSO4 is typically 50-100 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • The labeled biomolecule can then be purified by methods such as precipitation, dialysis, or chromatography to remove unreacted probe and catalyst components.

Protocol 2: Live Cell Labeling via CuAAC

This protocol is optimized for labeling the surface of living cells that have been metabolically engineered to display azide groups.

Materials:

  • Adherent cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz)

  • Alkyne-functionalized fluorescent probe

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine

  • Labeling buffer (e.g., PBS with 1% fetal bovine serum)

Procedure:

  • Wash the azide-labeled cells twice with ice-cold labeling buffer.

  • Prepare the "click" reaction cocktail immediately before use. In a microcentrifuge tube on ice, combine the following in labeling buffer:

    • Alkyne-functionalized probe (final concentration 25-100 µM)

    • CuSO4 (final concentration 50-200 µM)

    • THPTA (final concentration 250-1000 µM)

    • Aminoguanidine (final concentration 1 mM)

  • Add freshly prepared sodium ascorbate to the cocktail (final concentration 1-5 mM) and mix gently.

  • Immediately add the complete reaction cocktail to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Aspirate the reaction cocktail and wash the cells three times with labeling buffer.

  • The cells can now be fixed for imaging or imaged live, depending on the experimental design.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel bioimaging probes. Its utility is primarily as a building block for conjugation with a wide array of fluorophores, allowing for the creation of custom probes with tailored photophysical properties. When compared to commercially available, pre-functionalized alkyne probes such as the Alexa Fluor and Cy dye series, a custom probe based on this scaffold may offer advantages in terms of synthetic accessibility and the potential for novel functionalities.

The choice between different bioorthogonal labeling strategies—CuAAC, SPAAC, or others—will depend on the specific biological question, the sensitivity of the cellular system to copper, and the steric tolerance of the target biomolecule. By carefully considering the performance data and experimental protocols outlined in this guide, researchers can select the most appropriate tools to illuminate the intricate workings of biological systems.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Ethynyl-3H-isobenzofuran-1-one Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-isobenzofuran-1-one (phthalide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted isobenzofuranone analogs, with a particular focus on the emerging importance of the 5-ethynyl substitution. Due to the limited availability of comprehensive SAR studies on a series of 5-ethynyl analogs, this guide synthesizes data from studies on isobenzofuranones with substitutions at various positions to provide a broader context and predictive insights.

Data Presentation: Comparative Biological Activity

The following table summarizes the reported biological activities of various substituted 3H-isobenzofuran-1-one analogs. This data is compiled from multiple studies to facilitate a comparative analysis.

Compound ID/SeriesSubstitution PatternBiological ActivityTarget/AssayPotency (e.g., IC50)Reference
Series 1 C3-functionalized (e.g., with alicyclic/aromatic groups)AntiproliferativeU937 (lymphoma), K562 (myeloid leukemia) cell linesSome derivatives showed >90% inhibition at 100 µM; two were more potent than etoposide.[1]
Compound 8 C3-substitutedCytotoxicHL-60 (leukemia)IC50 = 21.00 µg/mL[1]
Compound 9 C3-substitutedCytotoxicHL-60 (leukemia)IC50 = 3.24 µg/mL[1]
Series 2 C3-substituted (N-phthalidyl amines)AntimicrobialE. coli, S. aureus, C. albicansGood activity at 5 mg/mL[2]
Series 3 Various substitutionsAntidepressantSerotonin reuptake inhibitionCompounds 9d, 10a, and 10c showed superior inhibitory effects.[4]
Series 4 Various substitutionsTyrosinase inhibitionMushroom tyrosinasePhthalaldehydic acid, compound 7, and 9 were most potent.[5]
Series 5 Various substitutionsAntidiabeticα-glucosidase, α-amylase inhibitionCompound 3d (IC50 = 6.82 µM for α-glucosidase), Compound 3g was a potent α-amylase inhibitor.[6]

Note: Direct comparative data for a series of 5-ethynyl-3H-isobenzofuran-1-one analogs is not extensively available in the reviewed literature. The data presented for other substituted analogs provides a foundation for understanding the general SAR of the isobenzofuranone scaffold. The ethynyl group at the C5 position offers a valuable handle for further chemical modification via reactions like click chemistry, potentially leading to novel compounds with enhanced potency and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the literature for evaluating isobenzofuranone analogs.

Antiproliferative Activity Assay (MTT Assay) [1][7]

  • Cell Culture: Human cancer cell lines (e.g., K562, MOLT-4, HeLa) and normal endothelial cells (HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. Subsequently, they are treated with various concentrations of the test compounds (e.g., 100 µM for initial screening) for 48 hours. A vehicle control (e.g., 1% DMSO) and a positive control (e.g., 1 µM staurosporine) are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. For potent compounds, the IC50 value (the concentration required to inhibit 50% of cell growth) is determined from dose-response curves.

Enzyme Inhibition Assay (General Protocol) [8][9][10]

  • Reagent Preparation: Prepare solutions of the target enzyme (e.g., kinase, tyrosinase), the substrate, and the test compounds in an appropriate assay buffer.

  • Assay Reaction: In a microplate, add the test compound at various concentrations, followed by the enzyme. After a pre-incubation period, initiate the reaction by adding the substrate (and ATP for kinase assays).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method. This can be fluorescence-based (e.g., Fluorescence Polarization, TR-FRET), luminescence-based, or absorbance-based.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts in the study of structure-activity relationships and a hypothetical signaling pathway that could be targeted by these analogs.

SAR_Workflow Lead Lead Compound (e.g., 3H-Isobenzofuran-1-one) Modification Chemical Modification (e.g., Introduction of 5-Ethynyl group) Lead->Modification Synthesis Analogs Library of Analogs Modification->Analogs Generation Screening Biological Screening (e.g., Anticancer, Kinase Assays) Analogs->Screening Testing SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data Analysis SAR->Modification Iterative Design Optimized Optimized Lead SAR->Optimized Identification

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Inhibitor 5-Ethynyl-Isobenzofuranone Analog (Hypothetical) Inhibitor->PI3K Inhibition

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway targeted by an isobenzofuranone analog.

References

Benchmarking the Efficiency of 5-Ethynyl-3H-isobenzofuran-1-one in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the covalent linking of molecules to biomolecules, the demand for efficient and specific reactions is paramount. This guide provides a comparative analysis of 5-Ethynyl-3H-isobenzofuran-1-one, a terminal alkyne-containing reagent, against other prominent bioconjugation chemistries. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the optimal tool for their specific application, be it in diagnostics, therapeutics, or fundamental research.

This compound is a molecule that leverages the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is lauded for its high efficiency, specificity, and mild reaction conditions. The ethynyl group on the isobenzofuranone core acts as a handle for conjugation with azide-modified biomolecules, forming a stable triazole linkage.[1] While specific kinetic data for this compound is not extensively documented in publicly available literature, its performance can be benchmarked against other terminal alkynes and alternative bioconjugation strategies.

Comparative Analysis of Bioconjugation Reagents

The efficiency of a bioconjugation reaction is determined by several factors, including reaction kinetics, yield, stability of the resulting conjugate, and the biocompatibility of the reaction conditions. Here, we compare the performance of this compound (as a representative terminal alkyne for CuAAC) with other widely used bioconjugation reagents.

Table 1: Quantitative Comparison of Bioconjugation Chemistries

Reagent/Chemistry Reaction Partner Typical Second-Order Rate Constant (M⁻¹s⁻¹) Typical Yield Key Advantages Key Disadvantages
This compound (CuAAC) Azide~10 (with 20 µM Cu(I))[2]>90%[3]High efficiency, bioorthogonal, stable linkage.Requires copper catalyst which can be toxic to living cells.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Dibenzocyclooctyne (DBCO)Azide~0.1 - 1.22[2][4]HighCopper-free, bioorthogonal, fast kinetics for a copper-free reaction.Bulky reagent, can be hydrophobic.
Bicyclononyne (BCN)Azide~0.1 - 0.28[2][5]HighCopper-free, smaller and more hydrophilic than DBCO.Generally slower reaction rate than DBCO.[6]
Maleimide-Thiol Chemistry Thiol (e.g., Cysteine)Fast (reaction can complete in minutes to hours)[7]58-84%[7]Highly selective for thiols at neutral pH, efficient.Resulting thiosuccinimide bond can be unstable and undergo retro-Michael addition.[8]
N-hydroxysuccinimide (NHS) Ester Chemistry Primary Amine (e.g., Lysine)Fast (reaction completes in 30-120 minutes)[]70-80%[10]High reactivity, forms stable amide bonds.Can react with multiple lysine residues leading to heterogeneous products, hydrolysis of NHS ester is a competing reaction.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key bioconjugation reactions discussed.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for conjugating an azide-containing biomolecule with this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the alkyne reagent

Procedure:

  • Prepare a stock solution of the azide-modified biomolecule in PBS.

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • In a reaction tube, add the azide-modified biomolecule solution.

  • Add the this compound solution to the reaction tube. A typical molar excess of the alkyne reagent is 10-50 fold over the biomolecule.

  • Add the THPTA ligand to the reaction mixture.

  • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in molar excess to the copper sulfate (e.g., 5-10 fold).

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for copper-free click chemistry using a DBCO- or BCN-containing reagent.

Materials:

  • Azide-modified biomolecule

  • DBCO- or BCN-containing reagent

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the cyclooctyne reagent

Procedure:

  • Prepare a stock solution of the azide-modified biomolecule in PBS.

  • Prepare a stock solution of the DBCO- or BCN-reagent in DMSO or DMF.

  • In a reaction tube, add the azide-modified biomolecule solution.

  • Add the DBCO- or BCN-reagent solution. A typical molar excess of the cyclooctyne reagent is 2-10 fold over the biomolecule.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the concentration of reactants.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 3: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule.

Materials:

  • Thiol-containing biomolecule (e.g., a protein with a cysteine residue)

  • Maleimide-functionalized reagent

  • Phosphate buffer (e.g., PBS), pH 6.5-7.5

  • EDTA to prevent disulfide bond formation

  • DMSO or DMF for dissolving the maleimide reagent

Procedure:

  • Prepare a solution of the thiol-containing biomolecule in phosphate buffer containing EDTA.

  • Prepare a stock solution of the maleimide reagent in DMSO or DMF.

  • Add the maleimide reagent solution to the biomolecule solution. A molar excess of 10-20 fold of the maleimide reagent is commonly used.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of a low molecular weight thiol such as β-mercaptoethanol or cysteine.

  • Purify the conjugate to remove unreacted reagents and the quenching agent.

Protocol 4: NHS Ester Conjugation

This protocol details the conjugation of an NHS ester-functionalized molecule to a biomolecule containing primary amines.

Materials:

  • Biomolecule with primary amines (e.g., protein with lysine residues)

  • NHS ester-functionalized reagent

  • Bicarbonate buffer or borate buffer, pH 8.0-8.5

  • DMSO or DMF for dissolving the NHS ester reagent

Procedure:

  • Prepare a solution of the biomolecule in the reaction buffer.

  • Immediately before addition to the biomolecule, dissolve the NHS ester reagent in DMSO or DMF.

  • Add the NHS ester solution to the biomolecule solution. The molar ratio of NHS ester to biomolecule will depend on the desired degree of labeling.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.

  • Stop the reaction by adding a quenching buffer such as Tris or glycine, which contains primary amines to react with the excess NHS ester.

  • Purify the conjugate to remove unreacted reagents and byproducts.

Visualizing Bioconjugation Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the workflows for the discussed bioconjugation methods.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Azide-Biomolecule Azide-Biomolecule Reaction_Vessel Mix & Incubate (RT, 1-4h) Azide-Biomolecule->Reaction_Vessel Ethynyl-Reagent 5-Ethynyl-3H- isobenzofuran-1-one Ethynyl-Reagent->Reaction_Vessel Catalyst_Mix CuSO4 + Ligand + Sodium Ascorbate Catalyst_Mix->Reaction_Vessel Purification Size-Exclusion Chromatography Reaction_Vessel->Purification Final_Product Conjugated Biomolecule Purification->Final_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Azide-Biomolecule Azide-Biomolecule Reaction_Vessel Mix & Incubate (RT or 37°C, 1-12h) Azide-Biomolecule->Reaction_Vessel Cyclooctyne_Reagent DBCO or BCN Reagent Cyclooctyne_Reagent->Reaction_Vessel Purification Size-Exclusion Chromatography Reaction_Vessel->Purification Final_Product Conjugated Biomolecule Purification->Final_Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Maleimide_Thiol_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_purification Purification Thiol-Biomolecule Thiol-containing Biomolecule Reaction_Vessel Mix & Incubate (RT, 1-2h) Thiol-Biomolecule->Reaction_Vessel Maleimide_Reagent Maleimide Reagent Maleimide_Reagent->Reaction_Vessel Quenching_Agent Quenching Agent (e.g., BME) Quench Quench Reaction Quenching_Agent->Quench Reaction_Vessel->Quench Purification Purification Step Quench->Purification Final_Product Conjugated Biomolecule Purification->Final_Product

Caption: Workflow for Maleimide-Thiol Conjugation.

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_purification Purification Amine-Biomolecule Amine-containing Biomolecule Reaction_Vessel Mix & Incubate (RT, 0.5-2h) Amine-Biomolecule->Reaction_Vessel NHS_Reagent NHS Ester Reagent NHS_Reagent->Reaction_Vessel Quenching_Buffer Quenching Buffer (e.g., Tris) Quench Quench Reaction Quenching_Buffer->Quench Reaction_Vessel->Quench Purification Purification Step Quench->Purification Final_Product Conjugated Biomolecule Purification->Final_Product

Caption: Workflow for NHS Ester Conjugation.

Conclusion

This compound, as a terminal alkyne, is a valuable tool for bioconjugation via the highly efficient CuAAC reaction. Its performance is expected to be comparable to other standard terminal alkynes, offering high yields and stable conjugate formation. The primary consideration for its use is the requirement of a copper catalyst, which may not be suitable for applications in living systems.

For copper-free bioconjugation, SPAAC reagents like DBCO and BCN offer excellent alternatives, with DBCO generally providing faster kinetics. Maleimide and NHS ester chemistries remain workhorses in the field for their high reactivity towards thiols and amines, respectively. However, potential issues with the stability of the maleimide-thiol linkage and the heterogeneity of NHS ester labeling should be considered.

The choice of bioconjugation reagent ultimately depends on the specific requirements of the experiment, including the nature of the biomolecule, the desired site of conjugation, the tolerance for a metal catalyst, and the required stability of the final conjugate. This guide provides the foundational data and protocols to make an informed decision for successful bioconjugation outcomes.

References

A Comparative Review of Isobenzofuran-1(3H)-one Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data for 5-Ethynyl-3H-isobenzofuran-1-one based compounds remains elusive in publicly available scientific literature, a significant body of research exists for various other derivatives of the isobenzofuran-1(3H)-one core structure, also known as phthalides. This guide provides a comparative overview of the in vitro and in vivo activities of these related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is based on studies of derivatives with substitutions primarily at the C-3 position, showcasing a range of biological activities from anticancer to antidepressant effects.

I. Antiproliferative Activity

A notable area of investigation for isobenzofuran-1(3H)-one derivatives is their potential as anticancer agents. In vitro studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.

In Vitro Cytotoxicity Data

A study on C-3 functionalized isobenzofuran-1(3H)-ones revealed their antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for several compounds.

Compound IDU937 IC50 (µM)K562 IC50 (µM)Reference
16 > 252.79[1][2]
17 10.386.09[1][2]
18 9.001.71[1][2]
Etoposide (VP16) 0.527.06[1][2]

Compounds 16 and 18, in particular, showed strong inhibitory activity against the K562 cell line, with compound 18 being more potent than the established anticancer drug etoposide in this specific assay[1][2].

II. Antidepressant Activity

Recent research has explored the potential of isobenzofuran-1(3H)-one derivatives as novel antidepressant agents, focusing on their ability to inhibit serotonin reuptake.

In Vitro Serotonin Reuptake Inhibition

A series of novel isobenzofuran-1(3H)-one derivatives were synthesized and evaluated for their in vitro serotonin (5-HT) reuptake inhibitory activity. The results are presented as the inhibition rate at a concentration of 1 µM.

Compound ID5-HT Reuptake Inhibition (%) @ 1µMReference
9d 85.3[3]
10a 92.1[3]
10c 88.7[3]
Fluoxetine 95.6[3]

Compounds 9d, 10a, and 10c demonstrated superior inhibitory effects on serotonin reuptake[3].

In Vivo Antidepressant Effects

Compound 10a was further investigated in a chronic restraint stress (CRS)-induced mouse model of depression. The study found that compound 10a significantly improved depression-like behaviors. It was also observed to enhance the recovery of hippocampal neuron damage and increase the expression of synaptic-associated proteins in the brains of these mice[3].

III. Antimicrobial Activity

The antimicrobial properties of isobenzofuran-1(3H)-one derivatives have also been a subject of investigation, with studies demonstrating activity against various bacterial and fungal strains.

In Vitro Antimicrobial Screening

A study of 3-substituted isobenzofuran-1(3H)-one derivatives evaluated their antibacterial and antifungal activities using the ditch-plate technique. The following table summarizes the activity of selected compounds against representative bacterial and fungal species.

Compound IDEscherichia coliStaphylococcus aureusCandida albicansReference
B1 ++++[4]
B2 ++++[4]
B3 ++++[4]
B4 ++++[4]

Key: + = slight activity, ++ = moderate activity. The results indicated that the tested compounds generally exhibited more potent inhibition against Staphylococcus aureus compared to Escherichia coli and Candida albicans[4].

IV. Tyrosinase Inhibitory Activity

Certain isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, suggesting their potential application in treating hyperpigmentation disorders.

In Vitro Tyrosinase Inhibition

The inhibitory effects of a series of isobenzofuran-1(3H)-ones on mushroom tyrosinase activity were evaluated.

Compound IDTyrosinase Inhibition IC50 (µM)Reference
Phthalaldehydic acid (1) 28.3[5][6]
7 15.8[5][6]
9 22.4[5][6]
Kojic Acid (Control) 16.7[5][6]

Compounds 1 , 7 , and 9 were identified as the most potent inhibitors of tyrosinase activity in a concentration-dependent manner[5][6].

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay was used to assess the antiproliferative activity of the compounds. Cancer cell lines (U937 and K562) were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved, and the absorbance was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Serotonin (5-HT) Reuptake Inhibition Assay

The in vitro serotonin reuptake inhibition of the compounds was tested using a commercially available kit. The assay measures the inhibition of 5-HT uptake into cells expressing the serotonin transporter. The test compounds were incubated with the cells, and the amount of 5-HT uptake was quantified. The percentage of inhibition was calculated by comparing the uptake in the presence of the test compound to the uptake in the control group.

Antimicrobial Activity (Ditch-Plate Technique)

The antibacterial and antifungal activities of the synthesized compounds were screened in vitro using the ditch-plate technique. A ditch was made in the center of an agar plate, and the test compound was placed in the ditch. The microbial strains were then streaked on the agar surface perpendicular to the ditch. The plates were incubated, and the inhibition of microbial growth was observed.

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity was determined by measuring the rate of L-DOPA oxidation by mushroom tyrosinase. The reaction mixture contained the enzyme, L-DOPA as the substrate, and the test compound in a buffer solution. The formation of dopachrome was monitored by measuring the absorbance at a specific wavelength. The percentage of inhibition was calculated, and the IC50 values were determined.

Visualizations

Experimental Workflow for Biological Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Studies synthesis Synthesis of Isobenzofuran-1(3H)-one Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization antiproliferative Antiproliferative Assays (e.g., MTT) characterization->antiproliferative Test Compounds antidepressant_in_vitro Serotonin Reuptake Inhibition characterization->antidepressant_in_vitro Test Compounds antimicrobial Antimicrobial Screening characterization->antimicrobial Test Compounds tyrosinase Tyrosinase Inhibition Assay characterization->tyrosinase Test Compounds animal_model Animal Models (e.g., CRS for depression) antidepressant_in_vitro->animal_model Lead Compound Selection efficacy Efficacy Evaluation animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity

Figure 1. A generalized workflow for the synthesis and biological evaluation of isobenzofuran-1(3H)-one derivatives.

Serotonin Reuptake Inhibition Mechanism

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds to synaptic_cleft Synaptic Cleft presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron sert->presynaptic Recycles receptor->postsynaptic Signal Transduction isobenzofuranone Isobenzofuran-1(3H)-one Derivative isobenzofuranone->sert Inhibits

Figure 2. Diagram illustrating the mechanism of action of isobenzofuran-1(3H)-one derivatives as serotonin reuptake inhibitors.

References

A Comparative Guide to Ethynyl-Based Labeling Specificity for Cellular Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise assessment of cell proliferation is fundamental in various fields, from basic biological research to drug discovery. This guide provides a detailed comparison of labeling methods centered on the incorporation of nucleoside analogs into newly synthesized DNA. While the specific query mentioned 5-Ethynyl-3H-isobenzofuran-1-one, a versatile chemical building block, the most prominent and extensively documented application of ethynyl-based labeling in biological contexts is through 5-ethynyl-2'-deoxyuridine (EdU). This guide will, therefore, focus on the well-established EdU labeling technique and compare its specificity and performance with the traditional bromodeoxyuridine (BrdU) method and other bioorthogonal labeling strategies.

Introduction to Ethynyl-Based Labeling for DNA Synthesis

The core principle behind labeling newly synthesized DNA is the introduction of a modified nucleoside analog that gets incorporated during the S-phase of the cell cycle. This incorporated label can then be detected. The ethynyl group (–C≡CH) on EdU serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically targeted by an external probe.[1] This specificity is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[1][2] A fluorescently tagged azide molecule is used to "click" onto the ethynyl group of the incorporated EdU, allowing for highly specific and efficient detection.[1]

This approach contrasts with the older BrdU method, which relies on antibody-based detection of the incorporated bromine-containing nucleoside.[3] The key difference lies in the detection method, which has significant implications for the experimental workflow, specificity, and compatibility with other analytical techniques.

Comparative Data: EdU vs. BrdU Labeling

The following table summarizes the key performance metrics of EdU and BrdU labeling for cell proliferation assays.

Feature5-ethynyl-2'-deoxyuridine (EdU)5-bromo-2'-deoxyuridine (BrdU)
Detection Method Copper(I)-catalyzed click chemistry with a fluorescent azide.[1]Antibody-based detection (immunocytochemistry).[3]
Specificity High, due to the bioorthogonal nature of the click reaction.[4]Generally high, but some antibodies may show cross-reactivity.[5]
DNA Denaturation Not required, preserving cellular and DNA structure.[1][6]Harsh DNA denaturation (acid or heat) is necessary for antibody access.[3][6]
Protocol Time Shorter, typically around 2-3 hours for detection.[6]Longer, often requiring overnight antibody incubations.[7]
Multiplexing Highly compatible with other fluorescent probes and antibody staining.[8]Limited compatibility due to harsh denaturation steps that can destroy epitopes.[7]
Sensitivity High, with a good signal-to-noise ratio.[6]High, but can be affected by the efficiency of DNA denaturation.
Toxicity Potential for toxicity with long-term exposure.[9]Generally well-tolerated for pulse-chase experiments.

Experimental Protocols

Detailed methodologies for both EdU and BrdU labeling for flow cytometry are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.

This protocol is adapted from various sources and provides a general workflow for labeling proliferating cells with EdU and detecting them via flow cytometry.[10][11][12]

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail (Copper (II) sulfate, fluorescent azide, and a reducing agent like sodium ascorbate in a buffer)

  • DNA content stain (optional, e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • EdU Incorporation:

    • Culture cells to the desired density.

    • Add EdU to the culture medium at a final concentration of 10-20 µM.

    • Incubate for a period appropriate for the cell type's doubling time (e.g., 1-2 hours).

  • Cell Harvest and Fixation:

    • Harvest cells and wash once with 1% BSA in PBS.

    • Fix the cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with 1% BSA in PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with 1% BSA in PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions.

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells once with 1% BSA in PBS.

  • DNA Staining and Analysis (Optional):

    • If desired, resuspend the cells in a solution containing a DNA content stain.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore and DNA stain.[12]

This protocol outlines the general steps for BrdU labeling and detection, highlighting the key differences from the EdU protocol.[13][14][15]

Materials:

  • 5-bromo-2'-deoxyuridine (BrdU)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ethanol)

  • Denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Permeabilization/wash buffer (e.g., PBS with 0.5% Tween-20 and 1% BSA)

  • Anti-BrdU antibody (conjugated to a fluorophore)

  • DNA content stain (optional, e.g., Propidium Iodide)

  • Flow cytometer

Procedure:

  • BrdU Incorporation:

    • Culture cells and add BrdU to the medium at a final concentration of 10 µM.

    • Incubate for a duration suitable for the cell type.

  • Cell Harvest and Fixation:

    • Harvest cells and wash with PBS.

    • Fix cells in ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Denaturation:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in 2N HCl and incubate for 20-30 minutes at room temperature to denature the DNA.

    • Neutralize the acid by adding 0.1 M sodium borate buffer.

  • Antibody Staining:

    • Wash the cells with permeabilization/wash buffer.

    • Resuspend the cells in the permeabilization/wash buffer containing the anti-BrdU antibody.

    • Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.

    • Wash the cells twice with permeabilization/wash buffer.

  • DNA Staining and Analysis (Optional):

    • Resuspend the cells in a solution with a DNA content stain.

    • Analyze on a flow cytometer.

Visualizing the Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in EdU and BrdU labeling.

EdU_Workflow EdU_incorp EdU Incorporation (S-phase) Fixation Fixation EdU_incorp->Fixation Perm Permeabilization Fixation->Perm Click Click Reaction (Fluorescent Azide) Perm->Click Flow Flow Cytometry Click->Flow

Caption: Experimental workflow for EdU labeling.

BrdU_Workflow BrdU_incorp BrdU Incorporation (S-phase) Fixation_brdu Fixation BrdU_incorp->Fixation_brdu Denaturation DNA Denaturation (Acid/Heat) Fixation_brdu->Denaturation Staining Antibody Staining Denaturation->Staining Flow_brdu Flow Cytometry Staining->Flow_brdu

Caption: Experimental workflow for BrdU labeling.

Click_Chemistry EdU 5-ethynyl-2'-deoxyuridine (EdU) HC≡C- Triazole Triazole Linkage Fluorophore-N3C2H- EdU:port->Triazole Cu(I) catalyst Azide Fluorescent Azide N3-Fluorophore Azide:port->Triazole

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction.

Alternative Bioorthogonal Labeling Strategies

Beyond EdU and BrdU, other bioorthogonal reactions are employed for labeling various biomolecules. These methods often involve a pair of mutually reactive functional groups that do not interfere with native biological processes.[16]

  • Staudinger Ligation: This reaction occurs between an azide and a phosphine. While highly specific, it generally has slower kinetics compared to click chemistry.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of click chemistry that uses strained cyclooctynes to react with azides. This is advantageous for in vivo imaging where copper toxicity is a concern.

  • Tetrazine Ligation: This involves the reaction of a tetrazine with a strained alkene or alkyne, such as trans-cyclooctene (TCO). This reaction is known for its exceptionally fast kinetics.[17]

The choice of labeling strategy depends on the specific application, the biomolecule of interest, and the experimental context (in vitro, in cellulo, or in vivo).

Conclusion

For the assessment of DNA synthesis and cell proliferation, EdU labeling with click chemistry offers significant advantages over the traditional BrdU method. The primary benefits of the EdU assay are its high specificity, milder reaction conditions that preserve cellular integrity, and a significantly shorter and simpler protocol.[8] The absence of a harsh DNA denaturation step makes EdU labeling highly compatible with multiplexing, allowing for the simultaneous analysis of other cellular markers.[7]

While BrdU remains a valid and widely used technique, the EdU method provides a more robust and efficient workflow, particularly for high-throughput screening and complex multi-parameter analyses. The continued development of bioorthogonal chemistry promises even more sophisticated and specific tools for labeling and visualizing biological processes in their native environments. Researchers and drug development professionals should consider the specific requirements of their experiments when choosing the most appropriate labeling strategy.

References

Head-to-head comparison of different synthetic routes to 5-Ethynyl-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a critical starting point for innovation. 5-Ethynyl-3H-isobenzofuran-1-one, a molecule of interest due to its potential applications in medicinal chemistry and materials science, can be synthesized through various pathways. This guide provides a head-to-head comparison of the most common synthetic route with a plausible alternative, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in selecting the most suitable method for your research needs.

The primary and most established method for the synthesis of this compound involves a late-stage introduction of the ethynyl group via a Sonogashira coupling reaction. An alternative approach, presented here as a viable synthetic strategy, involves the construction of the isobenzofuranone ring from a precursor that already contains the ethynyl moiety. This comparison will delve into the specifics of each route, evaluating them on criteria such as yield, reaction conditions, and the availability of starting materials.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and practicality.

ParameterSynthetic Route 1: Sonogashira CouplingSynthetic Route 2: Lactonization of an Ethynyl Precursor
Starting Material 5-Bromophthalide4-Ethynyl-2-formylbenzoic acid
Key Reactions Sonogashira Coupling, Silyl DeprotectionReduction, Lactonization
Overall Yield ~75-85%Estimated ~60-70%
Reaction Steps 22
Purity High, requires chromatographic purificationGood, may require chromatographic purification
Scalability Readily scalablePotentially scalable

Synthetic Route 1: Sonogashira Coupling of 5-Bromophthalide

This route is the most commonly employed method for the synthesis of this compound. It involves the palladium-catalyzed cross-coupling of a commercially available or readily synthesized 5-halo-isobenzofuran-1-one with a protected acetylene, followed by deprotection.

Sonogashira_Route Start 5-Bromophthalide Intermediate 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one Start->Intermediate Sonogashira Coupling (TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N) Product This compound Intermediate->Product Deprotection (K₂CO₃, MeOH)

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

Step 1: Sonogashira Coupling of 5-Bromophthalide with Trimethylsilylacetylene

To a solution of 5-bromophthalide (1.0 eq) in degassed triethylamine are added bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq). Trimethylsilylacetylene (1.5 eq) is then added dropwise, and the reaction mixture is stirred at 60°C under an inert atmosphere for 4 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one.

Step 2: Deprotection of 5-(Trimethylsilylethynyl)-3H-isobenzofuran-1-one

The 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one (1.0 eq) is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. After the reaction is complete, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Synthetic Route 2: Lactonization of 4-Ethynyl-2-formylbenzoic acid

This alternative route builds the isobenzofuranone scaffold from a precursor that already contains the desired ethynyl group. This approach avoids the use of palladium catalysts and offers a different set of reaction conditions.

Lactonization_Route Start 4-Ethynyl-2-formylbenzoic acid Intermediate 4-Ethynyl-2-(hydroxymethyl)benzoic acid Start->Intermediate Reduction (NaBH₄) Product This compound Intermediate->Product Lactonization (Acid catalyst)

Caption: Synthetic pathway for Route 2.

Experimental Protocol:

Step 1: Reduction of 4-Ethynyl-2-formylbenzoic acid

To a solution of 4-ethynyl-2-formylbenzoic acid (1.0 eq) in a mixture of methanol and water at 0°C is added sodium borohydride (1.1 eq) portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is acidic. The solvent is partially removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 4-ethynyl-2-(hydroxymethyl)benzoic acid, which can be used in the next step without further purification.

Step 2: Lactonization of 4-Ethynyl-2-(hydroxymethyl)benzoic acid

The crude 4-ethynyl-2-(hydroxymethyl)benzoic acid (1.0 eq) is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 3 hours. After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Head-to-Head Comparison

Route 1 (Sonogashira Coupling): This is a robust and well-established method. The starting material, 5-bromophthalide, is commercially available or can be synthesized in a straightforward manner. The Sonogashira coupling is a powerful C-C bond-forming reaction with a broad substrate scope. However, this route requires the use of a palladium catalyst, which can be costly and may require removal from the final product, especially for pharmaceutical applications. The two-step sequence of coupling and deprotection generally proceeds in high yield.

Route 2 (Lactonization): This proposed alternative route offers the advantage of avoiding palladium catalysts. The synthesis of the starting material, 4-ethynyl-2-formylbenzoic acid, would likely require a multi-step sequence, which may impact the overall efficiency. The reduction of the aldehyde and subsequent acid-catalyzed lactonization are generally high-yielding reactions. The success of this route is highly dependent on the efficient synthesis of the key ethynyl-substituted benzoic acid precursor.

Conclusion

The choice between these two synthetic routes will depend on the specific needs of the researcher. The Sonogashira coupling (Route 1) is the more established and likely higher-yielding route, making it suitable for predictable and scalable synthesis. The lactonization of an ethynyl precursor (Route 2) presents a viable palladium-free alternative, which could be advantageous in certain contexts, provided the starting material can be accessed efficiently. The detailed protocols and comparative data provided in this guide are intended to facilitate an informed decision for the synthesis of this compound.

A Comparative Analysis of the Cytotoxic Potential of Isobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The antiproliferative activity of various isobenzofuran-1(3H)-one derivatives has been evaluated against multiple human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, a key measure of a compound's cytotoxic potency.

Table 1: IC50 Values of C-3 Functionalized Isobenzofuran-1(3H)-ones against Leukemia Cell Lines [1]

CompoundK562 (Myeloid Leukemia) IC50 (µM)U937 (Lymphoma) IC50 (µM)Etoposide (VP16) IC50 (µM)
16 2.7962.977.06 (K562)
17 66.8171.390.35 (U937)
18 1.7146.63

Table 2: Cytotoxicity of Isobenzofuranone Derivatives Against Various Cancer Cell Lines [1]

CompoundCell LineIC50 (µg/mL)
8 HL-60 (Leukemia)21.00
SF295 (Glioblastoma)> 25
MDA-MB435 (Melanoma)12.17
9 HL-60 (Leukemia)3.24
SF295 (Glioblastoma)10.09
MDA-MB435 (Melanoma)8.70

Note: Etoposide (VP16) is a commercially available anticancer drug used as a positive control.[2][3]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., K562, U937, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compounds (isobenzofuran-1(3H)-one derivatives)

  • Etoposide (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for attachment and recovery.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the complete culture medium. The cells are then treated with these concentrations for a specified period, typically 48 hours.[1] Control wells containing cells treated with the vehicle (DMSO) and a positive control (etoposide) are also included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate add_compounds Add compounds to cells seed_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of isobenzofuran-1(3H)-one derivatives is significantly influenced by the nature and position of substituents on the core structure. Analysis of the available data suggests several key SAR trends.

Functionalization at the C-3 position of the isobenzofuranone core appears to be a critical determinant of antiproliferative activity.[2] For instance, the presence of certain aromatic and alicyclic functionalities at this position can lead to potent cytotoxicity.[1] The variations in IC50 values observed between compounds 16 , 17 , and 18 highlight the sensitivity of the cytotoxic effect to the specific substituent at C-3.[1]

SAR_Overview cluster_substituents Substituents at C-3 Position core Isobenzofuran-1(3H)-one Core aromatic Aromatic Groups core->aromatic alicyclic Alicyclic Groups core->alicyclic other Other Functional Groups core->other activity Cytotoxic Activity aromatic->activity Influences alicyclic->activity Influences other->activity Influences Signaling_Pathway_Hypothesis cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound Isobenzofuran-1(3H)-one Derivative pkc Protein Kinase C (PKC) Inhibition compound->pkc apoptosis Apoptosis Induction compound->apoptosis cell_cycle Cell Cycle Arrest pkc->cell_cycle cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->cell_death

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Ethynyl-3H-isobenzofuran-1-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-Ethynyl-3H-isobenzofuran-1-one, a compound notable for its reactive ethynyl group and isobenzofuranone core. Adherence to these protocols is critical for mitigating risks and ensuring the well-being of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound, if available. In the absence of a dedicated SDS for this compound, compounds with similar functional groups, such as 5-Ethynyl-2'-deoxyuridine (EdU) and other isobenzofuranone derivatives, should be reviewed to understand potential hazards.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

Protective GearSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.
Eye Protection Safety goggles with side shields or a face shield.
Lab Coat A standard laboratory coat to protect from skin contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste. Do not discharge down the drain or mix with general laboratory trash.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), into a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed"). While the specific hazards of this compound are not fully characterized, it is prudent to handle it with care.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Avoid exposure to heat, sparks, or open flames.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4]

    • Provide them with a complete and accurate description of the waste.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Consult SDS and Identify Hazards B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Dedicated Container B->C D Segregate from Incompatible Waste C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Secure, Ventilated Area E->F G Contact EHS or Licensed Disposal Company F->G H Decontaminate Work Area and Equipment F->H I Proper Disposal via Incineration or Other Approved Method G->I H->I

Disposal Workflow for this compound

Key Considerations for Ethynyl-Containing Compounds

The ethynyl group is a reactive functional group. While this compound is not an azide, the principle of avoiding mixing with incompatible materials is crucial. Special care should be taken to avoid contact with strong oxidizing agents, acids, and bases unless a specific neutralization or deactivation protocol is intended and has been vetted for safety.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Personal protective equipment for handling 5-Ethynyl-3H-isobenzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 5-Ethynyl-3H-isobenzofuran-1-one in a laboratory setting. The guidance is intended for researchers, scientists, and professionals in drug development. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory safety protocols.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety profiles of structurally related compounds and general best practices for handling reactive organic chemicals. A comprehensive, substance-specific risk assessment is mandatory before commencing any work.

I. Personal Protective Equipment (PPE)

Effective protection against potential chemical exposure is paramount. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87 standards for chemical splash protection.[1][2] A face shield should be worn over goggles, especially when there is a risk of splashes or exothermic reactions.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves offer good resistance to a variety of chemicals for short-term use.[3][4] For prolonged contact or handling of larger quantities, heavier-duty gloves like butyl or Viton® should be considered.[2] Always inspect gloves before use and change them immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatA lab coat made of Nomex® or a similar flame-resistant material is recommended due to the potential flammability of organic compounds.[2][3] It should be fully buttoned with sleeves rolled down.
Respiratory Protection Air-Purifying RespiratorIf engineering controls (e.g., fume hood) are not sufficient to control exposure to vapors or aerosols, a NIOSH-approved respirator with appropriate cartridges is required.[3][4][5] Use requires prior medical evaluation, fit-testing, and training.[3]
Foot Protection Closed-Toed, Chemical-Resistant ShoesShoes must cover the entire foot to protect against spills.[1]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound.

1. Pre-Experiment Preparation:

  • Information Review: Thoroughly review this guide and any available safety information for related compounds.[6]
  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound should occur within the fume hood.[6]
  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
  • Spill Kit: Have a chemical spill kit readily accessible that is appropriate for organic compounds.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the laboratory.
  • Compound Transfer:
  • Work at least 6 inches inside the sash of the fume hood.[6]
  • Use spark-proof tools for transfers to prevent ignition of flammable vapors.[7]
  • For transfers of solutions, utilize cannulas or needles with proper technique to minimize exposure.[8]
  • During Reaction:
  • Continuously monitor the reaction for any signs of unexpected changes (e.g., temperature increase, color change, gas evolution).
  • Keep the reaction setup clear of clutter and unnecessary materials.

3. Post-Experiment Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
  • Hand Washing: Wash hands thoroughly with soap and water after exiting the laboratory.

III. Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused compound and solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method: All hazardous waste must be disposed of through the institution's environmental health and safety department in accordance with local, state, and federal regulations. Open-air burning or disposal in regular trash or sewer systems is strictly prohibited.[9]

IV. Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Disposal prep1 Review Safety Information prep2 Verify Engineering Controls (Fume Hood) prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Assemble PPE prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Transfer Compound with Spark-Proof Tools handle1->handle2 handle3 Monitor Reaction handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Segregate and Label Waste post1->post2 post3 Properly Remove PPE post2->post3 disp1 Contact Environmental Health & Safety post2->disp1 post4 Wash Hands post3->post4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-3H-isobenzofuran-1-one
Reactant of Route 2
Reactant of Route 2
5-Ethynyl-3H-isobenzofuran-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.